Atorvastatin Acetonide tert-Butyl Ester
Beschreibung
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.0>>Atorvastatin Acetonide tert-Butyl Ester is the intermediate of Atorvastatin.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ROJLCIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436296 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001659-85-3, 125971-95-1 | |
| Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Role of Atorvastatin Acetonide tert-Butyl Ester in Atorvastatin synthesis
An In-depth Technical Guide on the Role of Atorvastatin (B1662188) Acetonide tert-Butyl Ester in Atorvastatin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][2] Its complex molecular structure necessitates a sophisticated and stereocontrolled synthetic strategy. A critical intermediate in many commercial syntheses is Atorvastatin Acetonide tert-Butyl Ester (CAS 125971-95-1).[3][4] This guide provides a detailed examination of the pivotal role of this intermediate, outlining the synthetic workflow, key transformations, and the underlying chemical principles. The use of this protected intermediate is crucial for achieving high yields and purity in the final active pharmaceutical ingredient (API).
The Strategic Importance of Protection in Atorvastatin Synthesis
The synthesis of Atorvastatin involves the construction of a highly substituted pyrrole (B145914) core, which is then coupled with a chiral dihydroxy heptanoic acid side chain.[5][6] this compound is a key intermediate where the sensitive functional groups of this side chain are masked.[7]
-
Acetonide Group: The (3R,5R)-dihydroxy groups are protected as a cyclic acetonide (a dimethyl ketal). This protection prevents these secondary alcohols from participating in undesirable side reactions during the formation of the pyrrole ring.
-
tert-Butyl Ester Group: The terminal carboxylic acid is protected as a tert-butyl ester. This bulky ester group is stable to the basic or neutral conditions often employed in the pyrrole synthesis but can be readily removed under acidic conditions, though typically it is saponified.
This dual-protection strategy allows for the robust construction of the core aromatic structure without compromising the stereochemistry or functionality of the critical side chain.
The Core Synthesis Workflow via Paal-Knorr Condensation
The most prevalent method for constructing the Atorvastatin molecule involves the Paal-Knorr synthesis, a classic reaction for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine.[5][8] In this context, this compound is the direct product of this key condensation step.
The overall transformation can be summarized as follows:
-
Paal-Knorr Condensation: The chiral amine side-chain precursor, (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, is reacted with a 1,4-diketone, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide.[6][9] This reaction, typically catalyzed by an acid like pivalic acid, forms the pyrrole ring and yields this compound.[8][10]
-
Acetonide Deprotection (Hydrolysis): The acetonide protecting group is removed under acidic conditions (e.g., hydrochloric acid in methanol) to reveal the (3R,5R)-diol, yielding Atorvastatin tert-Butyl Ester.[11][12]
-
Ester Deprotection (Saponification): The tert-butyl ester is hydrolyzed using a base (e.g., sodium hydroxide) to form the sodium salt of Atorvastatin.[11][12]
-
Salt Formation: The final active pharmaceutical ingredient, Atorvastatin Calcium, is precipitated by the addition of a calcium salt, such as calcium chloride or calcium acetate (B1210297).[8][12]
Quantitative Data Summary
The efficiency of each synthetic step is critical for the commercial viability of drug manufacturing. The following tables summarize quantitative data reported for the key transformations involving this compound.
Table 1: Paal-Knorr Condensation to form this compound
| Catalyst | Solvents | Reaction Time (h) | Yield (%) | Reference |
| Pivalic Acid | Toluene, Heptane, THF | 42.5 | 79.12% | [8] |
| Pivalic Acid | Toluene, Heptane, THF | - | 75% | [10] |
| Trimethyl Acetic Acid (1.8 g) | Toluene, Heptane, THF | - | 63.11% | [13] |
Table 2: Deprotection and Salt Formation
| Step | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Acetonide Hydrolysis | 5% HCl, then NaHCO₃ | Methanol (B129727), THF | 93.3% | 99.9% | [12] |
| Saponification & Salt Formation | 6% NaOH, then 3.5% CaCl₂ | Ethanol, Water | 99.46% (crude) | 99.85% | [12] |
| Purification of Atorvastatin Calcium | 1,4-Dioxane, NaOH, Activated Carbon | 1,4-Dioxane | 92.48% | 99.95% | [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Paal-Knorr Condensation)
This protocol is adapted from literature describing the general Paal-Knorr synthesis for Atorvastatin intermediates.[5][8]
-
Reagents:
-
Procedure:
-
Charge a 500 mL three-neck flask equipped with a water segregator, reflux condenser, and drying tube with the 1,4-diketone, chiral amine side-chain, pivalic acid, toluene, n-heptane, and THF.[5]
-
Heat the mixture to reflux and continue for approximately 42.5 hours, collecting the water generated in the segregator.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1).[5]
-
Once the reaction is complete, cool the solution to room temperature.
-
Perform a work-up by adding methanol (6.9 mL) and tert-butyl methyl ether (124 mL). Wash the solution with a sodium hydroxide (B78521) solution.[5]
-
Separate the layers and wash the organic layer with a hydrochloric acid solution.[5]
-
Dry the organic layer and concentrate under reduced pressure to yield the product, typically as a solid.[5]
-
Protocol 2: Deprotection of this compound and Conversion to Atorvastatin Calcium
This protocol is based on detailed procedures found in the patent literature.[11][12][14]
-
Reagents:
-
This compound (starting material from Protocol 1)
-
Methanol
-
Hydrochloric Acid (e.g., 37% aqueous solution)
-
Sodium Hydroxide (e.g., 50% aqueous solution)
-
Methyl tert-butyl ether
-
Calcium Chloride or Calcium Acetate
-
Ethanol
-
Distilled Water
-
-
Procedure:
-
Acetonide Hydrolysis: Dissolve the this compound in warm methanol (e.g., 275 mL). Add an aqueous solution of hydrochloric acid (e.g., 5 g of 37% HCl in 75 mL of water). Stir the mixture at approximately 30°C until TLC indicates complete consumption of the starting material.[11][14] This yields the diol ester.
-
Saponification: To the reaction mixture, add methyl tert-butyl ether (e.g., 100 mL) and an aqueous sodium hydroxide solution (e.g., 25 g of 50% NaOH in 150 mL of water). Stir the mixture at 30°C to hydrolyze the tert-butyl ester, forming the sodium salt.[11][14]
-
Work-up: Add water (e.g., 600 mL) and wash the aqueous layer twice with methyl tert-butyl ether (e.g., 437.5 mL portions) to remove organic impurities.[11][14]
-
Salt Formation: In a separate vessel, as described in the literature, the sodium salt solution is heated to 45-60°C. A solution of calcium chloride (e.g., 3.5%) is added dropwise over several hours.[12]
-
The mixture is stirred, then cooled to room temperature and allowed to stand for several hours to facilitate precipitation.[12]
-
The precipitate is filtered, washed with water and/or methanol, and dried to yield Atorvastatin Calcium.[12]
-
Logical Relationship Diagram
The use of protecting groups is a fundamental strategy in organic synthesis. The logic involves masking reactive functional groups to allow a specific transformation elsewhere in the molecule, followed by the removal of these masks to reveal the original functionality.
Conclusion
This compound is not merely an intermediate; it is the linchpin in a highly refined and commercially successful synthetic route to Atorvastatin. Its formation via the Paal-Knorr reaction allows for the efficient construction of the complex pyrrole core, while the protecting groups ensure the integrity of the vital chiral side chain. The subsequent, high-yielding deprotection steps underscore the elegance and robustness of this industrial synthesis. Understanding the role and chemistry of this intermediate is essential for any professional involved in the research, development, or manufacturing of statin-based pharmaceuticals.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. This compound | 125971-95-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Intermediates of the Atorvastatin Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the core intermediates in the industrially significant Paal-Knorr synthesis of Atorvastatin (B1662188). The document outlines the synthetic pathway, presents quantitative data for key reaction steps, offers detailed experimental protocols, and includes spectroscopic data for the principal intermediates.
Introduction
Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its complex molecular architecture necessitates a multi-step synthesis, with the Paal-Knorr pyrrole (B145914) synthesis being a widely adopted and efficient industrial route. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the core pyrrole ring of Atorvastatin. Understanding the synthesis and characteristics of the key intermediates is crucial for process optimization, impurity profiling, and overall drug quality.
The Paal-Knorr Synthesis Pathway for Atorvastatin
The Paal-Knorr synthesis of Atorvastatin is a convergent approach that joins two key fragments: a 1,4-diketone and a chiral amine side chain. The main stages of this pathway are:
-
Synthesis of the 1,4-Diketone Intermediate: Preparation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.
-
Synthesis of the Chiral Amine Side-Chain: Preparation of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.
-
Paal-Knorr Condensation: Cyclization of the 1,4-diketone and the chiral amine to form the protected Atorvastatin precursor.
-
Deprotection and Salt Formation: Removal of protecting groups and conversion to the final active pharmaceutical ingredient, Atorvastatin calcium.
Quantitative Data of Key Synthesis Intermediates
The following table summarizes the quantitative data for the key intermediates in the Paal-Knorr synthesis of Atorvastatin. Please note that yields and purity can vary based on the specific reaction conditions and scale.
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |
| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | C₂₆H₂₄FNO₃ | 417.47 | ~69-85 | >98 |
| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C₁₄H₂₇NO₄ | 273.37 | ~55 (overall) | >98 (GC) |
| tert-Butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C₄₀H₄₇FN₂O₅ | 654.81 | ~90-95 | >97 |
Experimental Protocols
Synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone)
This key intermediate is typically synthesized via a nucleophilic substitution reaction.
Materials:
-
4-methyl-3-oxo-N-phenylpentanamide
-
Potassium carbonate (K₂CO₃)
-
n-Hexane
Procedure:
-
A slurry of potassium carbonate in acetone is prepared in a reaction vessel.
-
A mixture of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone and 4-methyl-3-oxo-N-phenylpentanamide is added to the slurry at a controlled temperature of 18-20°C.
-
The reaction mixture is stirred until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The product is precipitated by the addition of n-hexane.
-
The solid product is collected by filtration, washed with n-hexane, and dried to afford 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide as a diastereomeric mixture.[1][2]
Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine Side-Chain)
The synthesis of this chiral intermediate is a multi-step process, often starting from (R)-epichlorohydrin or involving an asymmetric hydrogenation step. A representative method involves the reduction of a corresponding nitro compound.
Materials:
-
tert-Butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl]acetate
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
tert-Butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl]acetate is dissolved in methanol in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reduction of the nitro group is complete.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[3]
Paal-Knorr Condensation to form Protected Atorvastatin
This is the key convergent step in the synthesis of Atorvastatin.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone)
-
tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine)
-
Pivalic acid
-
Toluene or a mixture of THF and MTBE
Procedure:
-
The chiral amine is dissolved in the chosen solvent (e.g., a mixture of THF and MTBE) in a reaction vessel.
-
The 1,4-diketone is added to the solution.
-
The mixture is warmed to approximately 50°C under a nitrogen atmosphere.
-
Pivalic acid and triethylamine are added to the reaction mixture.
-
The resulting suspension is heated to reflux, with concomitant removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by HPLC until completion.
-
Upon completion, the reaction mixture is cooled, and a non-polar solvent such as heptane is added to precipitate the product.
-
The solid product, tert-butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is collected by filtration, washed, and dried.[4][5]
Spectroscopic Data of Key Intermediates
Accurate characterization of intermediates is critical for quality control. Below is a summary of available spectroscopic data for the key intermediates.
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide
-
¹H NMR (CDCl₃, 400 MHz): Due to the presence of diastereomers, the spectrum is complex. Characteristic signals include aromatic protons in the range of δ 6.9-8.0 ppm, a multiplet for the isopropyl group around δ 1.0-1.2 ppm and a multiplet for the CH of the isopropyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals include multiple carbonyl carbons (C=O) in the range of δ 195-210 ppm, aromatic carbons, and aliphatic carbons of the isobutyryl and backbone structure.
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for C=O stretching (around 1670-1720 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-F stretching (around 1220 cm⁻¹).[1]
-
Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₂₆H₂₄FNO₃: 418.1818; found, for example, as a significant fragment or molecular ion in the mass spectrum.
tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.20 (m, 1H), 3.80-3.90 (m, 1H), 2.70-2.80 (t, 2H), 2.30-2.45 (m, 2H), 1.44 (s, 9H), 1.37 (s, 3H), 1.29 (s, 3H), 1.20-1.60 (m, 4H, including NH₂).[6]
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.8, 98.6, 80.6, 67.8, 67.2, 42.1, 38.2, 36.1, 30.0, 28.2, 19.8.
-
IR (Neat, cm⁻¹): ~3380 (N-H stretch), ~2970 (C-H stretch), ~1730 (C=O stretch), ~1150 (C-O stretch).
-
Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₁₄H₂₇NO₄: 274.2018; found 274.2.
tert-Butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
¹H NMR (CDCl₃, 500 MHz): Characteristic signals include aromatic protons (δ 6.9-7.5 ppm), a singlet for the tert-butyl group (around δ 1.4 ppm), signals for the isopropyl group (doublet and multiplet), and signals for the dioxane ring protons.
-
¹³C NMR (CDCl₃, 125 MHz): Expected signals for the pyrrole ring carbons, aromatic carbons, carbonyl carbons, and the aliphatic carbons of the side chain and protecting groups.
-
IR (KBr, cm⁻¹): Characteristic absorptions for N-H, C=O (amide and ester), aromatic C-H, and C-F bonds.
-
Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₄₀H₄₇FN₂O₅: 655.3544; found 655.4.
Signaling Pathways and Experimental Workflows
The logical progression of the Paal-Knorr synthesis of Atorvastatin is depicted in the following diagram.
The diagram above illustrates the convergent nature of the Paal-Knorr synthesis. The separately synthesized 1,4-diketone and chiral amine side-chain are coupled in the key condensation step to form the protected Atorvastatin molecule. Subsequent deprotection and salt formation yield the final active pharmaceutical ingredient.
Conclusion
The Paal-Knorr synthesis of Atorvastatin is a robust and efficient method that relies on the successful preparation and purification of key intermediates. This guide has provided an in-depth overview of the synthesis pathway, quantitative data, detailed experimental protocols, and spectroscopic characterization of these crucial intermediates. This information is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of Atorvastatin, facilitating a deeper understanding of its chemical synthesis and quality control.
References
- 1. US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents [patents.google.com]
- 2. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 5. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
Atorvastatin Acetonide tert-Butyl Ester: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Atorvastatin (B1662188) Acetonide tert-Butyl Ester, a key intermediate in the synthesis of the widely used cholesterol-lowering drug, Atorvastatin. This document details its melting point and solubility characteristics, offering standardized experimental protocols for their determination.
Core Physical Properties
A summary of the key physical properties of Atorvastatin Acetonide tert-Butyl Ester is presented below. This data is essential for researchers working on the synthesis, purification, and formulation of Atorvastatin.
| Physical Property | Value | Reference(s) |
| Melting Point | 144-148 °C | [1] |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | [2] |
| Methanol | Soluble | [3] |
| Ethanol (B145695) | Estimated to be soluble | |
| Acetone (B3395972) | Estimated to be soluble | |
| Water | Insoluble | [4] |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are crucial for obtaining accurate and reproducible data. The following sections provide standardized protocols that can be adapted for the analysis of this compound.
Melting Point Determination: Capillary Method
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.
-
For a more precise measurement, set the heating rate to 1-2 °C per minute once the temperature is within 20 °C of the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the sample.
-
Replicate Analysis: For accuracy, perform the measurement in triplicate and report the average melting point range.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Apparatus:
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, water). An excess is visually confirmed by the presence of undissolved solid.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining undissolved solids, either centrifuge the supernatant and collect the clear liquid or filter it through a syringe filter.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A validated analytical method for atorvastatin can be adapted for its ester derivative[5][6][7][8][9].
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the dissolved this compound in the sample solution by interpolating its analytical response on the calibration curve.
-
-
Calculation: The solubility is expressed in mg/mL or other appropriate units.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for determining the key physical properties of a pharmaceutical intermediate like this compound.
Caption: A logical workflow for determining the physical properties of a pharmaceutical compound.
References
- 1. This compound | 125971-95-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jddtonline.info [jddtonline.info]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Atorvastatin Acetonide tert-Butyl Ester: A Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The efficient synthesis of this complex molecule relies on the strategic use of key pharmaceutical intermediates. Among these, Atorvastatin Acetonide tert-Butyl Ester stands out as a pivotal precursor, streamlining the synthetic route and facilitating the introduction of critical stereocenters. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, analytical methodologies for quality control, and its crucial role in the manufacturing of Atorvastatin. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.
Introduction
Atorvastatin is a highly effective lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its complex structure necessitates a multi-step synthesis, where the use of advanced intermediates is critical for achieving high yield and purity. This compound serves as a key intermediate, protecting the diol functionality and the carboxylic acid group of the heptanoate (B1214049) side chain during the core pyrrole (B145914) ring formation. This strategy allows for the efficient construction of the central heterocyclic scaffold of Atorvastatin.
This guide will delve into the technical aspects of this compound, providing a detailed examination of its synthesis, characterization, and application in the production of Atorvastatin.
Chemical and Physical Properties
This compound is a white to off-white solid.[3][4] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate[5] |
| CAS Number | 125971-95-1[5] |
| Molecular Formula | C₄₀H₄₇FN₂O₅[5] |
| Molecular Weight | 654.81 g/mol [6] |
| Physical Property | Value |
| Appearance | White to off-white solid[3][4] |
| Solubility | Soluble in Chloroform, slightly soluble in DMSO and Methanol[4][7] |
| Storage | 2-8°C, sealed storage, away from light and moisture[7][8] |
Synthesis of this compound
The most prominent and industrially applied method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[2] This convergent approach involves the condensation of a 1,4-diketone with a primary amine carrying the protected side chain.
Paal-Knorr Synthesis Workflow
The overall workflow for the Paal-Knorr synthesis of this compound is depicted below.
Caption: Paal-Knorr synthesis workflow for this compound.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is a representative example based on procedures described in the patent literature.[9][10][11]
Materials:
-
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (Diketone)
-
(4R-cis)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester (Amine)
-
Pivalic acid
-
n-Heptane
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (B78521) solution
-
Hydrochloric Acid solution
-
Anhydrous Ethanol
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, add the Diketone (1.0 eq) and the Amine (1.0-1.2 eq).
-
Add a solvent mixture of toluene, n-heptane, and THF, typically in a ratio of around 1:4:1 by volume.
-
Add pivalic acid as a catalyst (0.1-0.2 eq).
-
Heat the mixture to reflux (approximately 85-95 °C) and remove water azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with a dilute aqueous sodium hydroxide solution, water, and a dilute aqueous hydrochloric acid solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid or viscous oil.
-
Purify the crude product by recrystallization from a suitable solvent system, such as anhydrous ethanol, to afford the final product as a white to off-white solid.[12]
Typical Yield: 75-95%[13]
Conversion to Atorvastatin
This compound is subsequently converted to Atorvastatin through a two-step deprotection process.
Deprotection Workflow
Caption: Conversion of the intermediate to Atorvastatin.
Experimental Protocol: Deprotection
This protocol is a representative example based on procedures described in the literature.[14][15]
Materials:
-
This compound
-
Methanol
-
Hydrochloric acid (aqueous)
-
Sodium hydroxide (aqueous)
-
Methyl tert-butyl ether (MTBE)
-
Toluene
Procedure:
-
Acetonide Deprotection: Dissolve this compound in warm methanol. Add aqueous hydrochloric acid and stir at approximately 30°C until the deprotection to the diol ester is complete (monitored by TLC or HPLC).[15]
-
Saponification: Add methyl tert-butyl ether and aqueous sodium hydroxide to the reaction mixture and stir at 30°C to saponify the tert-butyl ester, forming the sodium salt of Atorvastatin.[15]
-
Work-up: Add water and wash the aqueous layer with methyl tert-butyl ether to remove organic impurities.
-
Lactonization/Acidification: Remove residual organic solvents from the aqueous layer by distillation. Acidify the aqueous solution with hydrochloric acid to precipitate the free diol acid. The diol acid can then be converted to Atorvastatin lactone by heating in toluene with azeotropic removal of water. Alternatively, direct crystallization can yield Atorvastatin.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is crucial for the quality of the final Active Pharmaceutical Ingredient (API).
| Analytical Method | Purpose | Typical Results/Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity >95%, often achieving >99.5%.[4][16] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification. | Spectra should be consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | The molecular ion peak should correspond to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The spectrum should show characteristic absorption bands for the functional groups present.[7] |
HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV at approximately 245-250 nm.[4] |
| Purity | A purity of 99.76% has been reported.[3] |
Atorvastatin's Mechanism of Action: HMG-CoA Reductase Pathway
Atorvastatin's therapeutic effect is derived from its inhibition of the HMG-CoA reductase pathway, the metabolic cascade responsible for endogenous cholesterol synthesis.[1]
Caption: Inhibition of the HMG-CoA reductase pathway by Atorvastatin.
By inhibiting HMG-CoA reductase, Atorvastatin reduces the intracellular pool of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.
Conclusion
This compound is a critical intermediate in the synthesis of Atorvastatin, enabling a robust and efficient manufacturing process. Its synthesis via the Paal-Knorr reaction is a well-established and scalable method. Rigorous analytical control of this intermediate is paramount to ensure the quality and purity of the final Atorvastatin API. A thorough understanding of the technical aspects of this compound, from its synthesis to its analytical characterization, is essential for professionals in the pharmaceutical industry. This guide provides a foundational resource to support these endeavors.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. This compound | C40H47FN2O5 | CID 10168503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 125971-95-1 | FA18013 [biosynth.com]
- 7. britiscientific.com [britiscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 10. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 11. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 16. This compound | LGC Standards [lgcstandards.com]
The Stereochemistry of Atorvastatin Side Chain Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical challenges and synthetic strategies employed in the preparation of the chiral side chain of atorvastatin (B1662188). Atorvastatin, a leading synthetic statin, is a blockbuster drug for the treatment of hypercholesterolemia. Its efficacy is critically dependent on the precise stereochemistry of its 3,5-dihydroxyheptanoate side chain, which features two stereocenters at the C3 and C5 positions with a (3R,5R) configuration. The synthesis of this syn-1,3-diol moiety with high stereocontrol is a key challenge in the industrial production of atorvastatin.
This guide delves into the principal chemical and chemoenzymatic methodologies developed to achieve high stereoselectivity in the synthesis of atorvastatin side chain intermediates. It presents a comparative analysis of various synthetic routes, supported by quantitative data on yields and stereochemical purity. Detailed experimental protocols for key transformations are provided to facilitate practical application in a research and development setting.
Key Synthetic Strategies and Stereochemical Control
The synthesis of the atorvastatin side chain has been approached through various strategies, each with its own merits in terms of stereocontrol, efficiency, and scalability. These can be broadly categorized into chemical and chemoenzymatic methods.
Chemical Synthesis:
Early chemical syntheses often relied on chiral pool starting materials or classical resolution techniques. However, the demand for more efficient and scalable processes has driven the development of asymmetric synthesis methodologies. Key strategies include:
-
Substrate-Controlled Diastereoselective Reductions: This approach involves the reduction of a β-ketoester or a β,δ-diketoester intermediate where an existing chiral center directs the stereochemical outcome of the reduction of a neighboring ketone. The use of chelating agents with reducing agents like sodium borohydride (B1222165) has been a common strategy to enhance the diastereoselectivity towards the desired syn-diol.
-
Reagent-Controlled Asymmetric Reductions: This strategy employs chiral reducing agents or catalysts to control the stereochemistry of the reduction of a prochiral ketone. Reagents such as those derived from chiral auxiliaries or chiral metal complexes have been utilized.
-
Asymmetric Aldol (B89426) Reactions: The aldol reaction provides a powerful tool for C-C bond formation and the simultaneous creation of new stereocenters. Asymmetric aldol reactions, using chiral catalysts or auxiliaries, have been successfully applied to construct the atorvastatin side chain with high stereocontrol. A notable example is the boron-mediated asymmetric aldol reaction.
Chemoenzymatic Synthesis:
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral intermediates. Enzymes offer high enantioselectivity and diastereoselectivity under mild reaction conditions. Key enzymatic approaches include:
-
Enzymatic Reduction of Ketones: Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) have been extensively used for the stereoselective reduction of β-ketoesters and β,δ-diketoesters to afford the desired chiral diols with high enantiomeric and diastereomeric excess. These enzymatic reductions often utilize whole-cell systems or isolated enzymes with cofactor regeneration systems.
-
Aldolase-Catalyzed Reactions: Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been employed in a tandem aldol reaction to construct the core of the atorvastatin side chain from simple starting materials, setting two stereocenters in a single pot with excellent stereocontrol.
Quantitative Data on Stereoselective Syntheses
The following table summarizes the quantitative data for various key stereoselective transformations in the synthesis of atorvastatin side chain intermediates, allowing for a direct comparison of their efficiencies and stereoselectivities.
| Method | Key Intermediate | Reagent/Enzyme | Yield (%) | ee (%) | de (%) | Reference(s) |
| Boron-Mediated Asymmetric Aldol | β-hydroxyketone | Dicyclohexylboron triflate, triethylamine | 81 | - | 91:9 (anti:syn) | [1] |
| Diastereoselective Reduction | tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate | NaBH4, Et2BOMe | - | - | >98:2 (syn:anti) | [2] |
| Enzymatic Reduction (Carbonyl Reductase) | tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Carbonyl Reductase (from Lactobacillus brevis) | >99 | - | >99.5 | [3] |
| Enzymatic Reduction (Aldo-Keto Reductase) | t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Aldo-Keto Reductase (from Kluyveromyces lactis) | >99 | >99.5 | >99.5 | [4] |
| Aldolase-Catalyzed Tandem Reaction | (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone | Deoxyribose-5-phosphate aldolase (DERA) | - | >99.9 | 96.6 | [5] |
| Enzymatic Reduction (Carbonyl Reductase) | Ethyl-(S)-4-chloro-3-hydroxybutyrate | Carbonyl Reductase (from Streptomyces coelicolor) | >99 | >99 | - | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
1. Boron-Mediated Asymmetric Aldol Reaction for Atorvastatin Side Chain Synthesis [1]
This protocol describes the key aldol condensation step.
-
Enolate Formation: A solution of the β-alkoxy methylketone in an anhydrous solvent is cooled to -78 °C under an inert atmosphere (e.g., argon). A boron reagent (e.g., dicyclohexylboron trifluoromethanesulfonate) and a tertiary amine base (e.g., triethylamine) are added sequentially to form the boron enolate.
-
Aldol Reaction: The pyrrolic aldehyde, dissolved in the same anhydrous solvent, is added slowly to the reaction mixture containing the boron enolate at low temperature. The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a suitable reagent (e.g., a buffer solution).
-
Purification: The crude product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxyketone as a mixture of diastereomers.
2. Diastereoselective Reduction of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate
This protocol is based on the chelation-controlled reduction to obtain the syn-diol.
-
Reaction Setup: To a solution of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate in a mixture of THF and methanol (B129727) at -78 °C, diethylmethoxyborane (B30974) (Et2BOMe) is added.
-
Reduction: After stirring for a short period, sodium borohydride (NaBH4) is added in portions. The reaction mixture is stirred at -78 °C for several hours.
-
Work-up: The reaction is quenched by the addition of acetic acid, followed by the addition of methanol. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to yield the desired tert-butyl 6-cyano-3,5-dihydroxyhexanoate.
3. Enzymatic Reduction using a Carbonyl Reductase [3]
This protocol describes the asymmetric reduction of a β-ketoester using a recombinant carbonyl reductase.
-
Reaction Mixture: A reaction mixture is prepared containing the substrate (tert-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate), a buffer (e.g., potassium phosphate (B84403) buffer), a cofactor (e.g., NADPH or a regeneration system), and the carbonyl reductase enzyme (either as a purified enzyme or as whole cells).
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30 °C) and pH with agitation.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as HPLC or GC.
-
Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be further purified by column chromatography if necessary.
4. DERA-Catalyzed Tandem Aldol Reaction [5]
This protocol outlines the one-pot synthesis of a key lactol intermediate.
-
Reaction Setup: In a suitable reactor, chloroacetaldehyde (B151913) and acetaldehyde (B116499) are added to a solution of deoxyribose-5-phosphate aldolase (DERA) in an aqueous buffer.
-
Reaction Conditions: The reaction is carried out at room temperature with stirring.
-
Work-up: After the reaction is complete, the enzyme is denatured and removed by filtration. The aqueous solution containing the lactol product is then carried forward to the next step.
-
Oxidation to Lactone: The crude lactol is oxidized to the corresponding lactone using a suitable oxidizing agent (e.g., sodium hypochlorite (B82951) in the presence of acetic acid).
-
Purification: The lactone product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude lactone can be purified by crystallization.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Streptomyces coelicolor Carbonyl Reductase for Efficient Atorvastatin Precursor Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Streptomyces coelicolor Carbonyl Reductase for Efficient Atorvastatin Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Reviewing a material safety data sheet (MSDS) for Atorvastatin Acetonide tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the material safety data for Atorvastatin Acetonide tert-Butyl Ester (CAS No: 125971-95-1), an intermediate in the synthesis of the widely used lipid-lowering agent, Atorvastatin. The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on quantitative data, experimental context, and visual representation of key information.
Section 1: Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1]
The signal word for this substance is Warning .[1]
Precautionary Measures and Handling
Safe handling of this compound necessitates adherence to the following precautionary statements:
-
Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
Response: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[1][2] Recommended storage temperature is -20°C for powder form.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1][2]
Section 2: Quantitative Data
The following tables summarize the key quantitative physical, chemical, and toxicological data available for this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C40H47FN2O5 | [3][4] |
| Molecular Weight | 654.81 g/mol | [3][4] |
| Appearance | White solid / White to Almost white powder to crystal | [4][5] |
| Melting Point | 144-148 °C | [4][5] |
| Boiling Point | 678.035 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.15 g/cm³ (Predicted) | [5] |
| Vapor Pressure | 0 mmHg at 25°C | [5] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |
Toxicological Data
| Endpoint | Value | Classification | Source(s) |
| Acute Oral Toxicity | No specific LD50 value is consistently reported, but it meets the criteria for Category 4. | Harmful if swallowed | [1][6] |
| Skin Irritation | Causes reversible skin damage. | Category 2 | [1][2] |
| Eye Irritation | Causes serious, reversible eye irritation. | Category 2A | [1][2] |
Section 3: Experimental Protocols
The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the hazards identified for this compound.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
The "Harmful if swallowed" classification is determined through acute oral toxicity studies. The OECD provides three main guidelines for this testing: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[3]
-
Objective: To determine the dose of a substance that causes adverse effects or mortality after a single oral administration.
-
Methodology Summary (General):
-
Animal Model: Typically, young adult rats (one sex, usually females) are used.[7]
-
Administration: The test substance is administered orally by gavage in a single dose or multiple doses within 24 hours.[3]
-
Dosage: A stepwise procedure with a small number of animals per step is employed. The outcome of one step (e.g., mortality or evident toxicity) determines the dosage for the next step.[7]
-
Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8] Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Endpoint: The study allows for the determination of an LD50 (median lethal dose) or classification into a specific toxicity category based on the observed effects at defined dose levels.[3]
-
Skin Irritation Testing (OECD Guideline 439)
The "Causes skin irritation" classification is established through skin irritation tests. The modern standard is the in vitro Reconstructed Human Epidermis (RhE) Test Method.[9][10][11]
-
Objective: To identify substances that cause reversible skin damage.[9]
-
Methodology Summary (In Vitro):
-
Test System: A commercially available Reconstructed Human Epidermis model is used, which mimics the properties of human skin.[9]
-
Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[12]
-
Exposure and Incubation: After a defined exposure period (e.g., up to 4 hours), the substance is rinsed off, and the tissue is incubated for a post-exposure period.[9][12]
-
Viability Assessment: The viability of the tissue is measured, typically using an MTT assay. This assay quantifies the metabolic activity of the cells.[12]
-
Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% relative to a negative control.[12][13]
-
Eye Irritation Testing (OECD Guideline 405)
The "Causes serious eye irritation" classification is determined by eye irritation tests. While in vitro methods are preferred, the in vivo rabbit eye test is the traditional method.
-
Objective: To assess the potential of a substance to cause irritation or serious damage to the eye.[14]
-
Methodology Summary (In Vivo):
-
Animal Model: Healthy, young adult albino rabbits are typically used.[1]
-
Procedure: A weight-of-evidence analysis is performed first to avoid unnecessary animal testing. If the test is deemed necessary, a single dose of the substance is applied to one eye of the animal; the other eye serves as a control.[1][14]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after administration.[15] The degree of eye reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Duration: Observations may continue for up to 21 days to assess the reversibility of the effects.[14]
-
Endpoint: Classification is based on the severity and reversibility of the observed ocular lesions.
-
Section 4: Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and biological context of Atorvastatin and its intermediates.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound CAS 125971-95-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. benchchem.com [benchchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. mbresearch.com [mbresearch.com]
- 13. iivs.org [iivs.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Synthesis Protocol for Atorvastatin Acetonide tert-Butyl Ester: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Atorvastatin Acetonide tert-Butyl Ester, a key intermediate in the manufacturing of Atorvastatin. The synthesis involves a convergent approach, culminating in a Paal-Knorr condensation to form the central pyrrole (B145914) ring. Detailed methodologies for the preparation of the requisite precursors, namely tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate and 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, are also described. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Atorvastatin, a leading synthetic cholesterol-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The synthesis of Atorvastatin is a multi-step process, with the construction of the polysubstituted pyrrole core being a pivotal transformation. The Paal-Knorr pyrrole synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is a widely utilized method for this purpose in industrial settings.[1][2][3][4] This application note details the synthesis of a protected form of Atorvastatin, this compound, via this robust methodology.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a convergent strategy. Two key intermediates, the chiral amino side chain (Intermediate B) and the diketone core (Intermediate A), are synthesized separately and then coupled in the final step.
Experimental Protocols
Synthesis of Intermediate A: 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide
This diketone intermediate is prepared via a nucleophilic substitution reaction.[5][6][7][8]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (B1338967) | 293.14 |
| 4-methyl-3-oxo-N-phenylpentanamide | 205.26 |
| Isopropanol (B130326) | 60.10 |
| Base (e.g., Potassium Carbonate) | 138.21 |
Procedure:
-
To a stirred solution of 4-methyl-3-oxo-N-phenylpentanamide in isopropanol, add a suitable base (e.g., potassium carbonate).
-
Add a solution of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in isopropanol to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired diketone. A yield of at least 70% can be expected.[5][7]
Synthesis of Intermediate B: tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
The chiral amino side chain can be synthesized via a multi-step sequence starting from N-carbobenzyloxy-β-alanine.[1][9] An alternative nine-step route from (R)-epichlorohydrin has also been reported with an overall yield of 55%.[10]
A key step often involves the reduction of a corresponding cyano intermediate. The following is a general procedure for this reduction:
Materials:
| Reagent | Molar Mass ( g/mol ) |
| tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 283.36 |
| Raney Nickel | - |
| Saturated Ammonia (B1221849) in Methanol | - |
| Hydrogen Gas | 2.02 |
Procedure:
-
In a high-pressure autoclave, dissolve tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in a saturated solution of ammonia in methanol.
-
Add Raney Nickel catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas (e.g., 12-15 atm) and heat the mixture (e.g., to 45°C).[11]
-
Maintain the reaction under these conditions for several hours, monitoring for the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino ester.
-
The crude product can be purified by distillation or chromatography to yield the pure intermediate with a reported yield of up to 97.6%.[11]
Final Synthesis: this compound via Paal-Knorr Condensation
This final step involves the condensation of the two prepared intermediates.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Intermediate A: 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide | 417.47 |
| Intermediate B: tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 273.37 |
| Pivalic Acid | 102.13 |
| Solvents (e.g., Toluene, Heptane, Tetrahydrofuran) | - |
Procedure:
-
Dissolve Intermediate B in a mixture of toluene, heptane, and tetrahydrofuran.
-
Add Intermediate A to the solution.
-
Add pivalic acid as a catalyst.
-
Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be induced by the addition of a non-polar solvent.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
The reported yield for this step is approximately 75%.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 125971-95-1 | [12][13][14] |
| Molecular Formula | C₄₀H₄₇FN₂O₅ | [13][14] |
| Molecular Weight | 654.81 g/mol | [13][14] |
| Appearance | White to off-white solid | [15] |
| Melting Point | 144-148 °C | [12] |
| Purity (HPLC) | ≥ 99% | [15] |
Table 2: Summary of a Representative Synthesis of this compound
| Step | Starting Material(s) | Key Reagents and Conditions | Product | Yield |
| Synthesis of Intermediate A | 2-bromo-1-(4-fluorophenyl)-2-phenylethanone and 4-methyl-3-oxo-N-phenylpentanamide | Base (e.g., K₂CO₃), Isopropanol, Reflux | 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide | >70% |
| Synthesis of Intermediate B | tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Raney Ni, H₂, NH₃/MeOH, 45°C, 12-15 atm | tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | ~97% |
| Paal-Knorr Condensation | Intermediate A and Intermediate B | Pivalic acid, Toluene/Heptane/THF, Reflux | This compound | ~75% |
Characterization Data
A certificate of analysis for a commercial sample of this compound confirms its structure and purity.[15] The analysis showed:
-
¹H NMR: Consistent with the expected structure.
-
Mass Spectrometry (MS): Consistent with the expected molecular weight.
-
Purity (HPLC): 99.76%.
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and efficient Paal-Knorr pyrrole synthesis. By following the detailed protocols outlined in this application note, researchers can reliably produce this key intermediate for the development and manufacturing of Atorvastatin. The provided data and workflow diagrams offer a clear and concise guide for laboratory execution.
References
- 1. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents [patents.google.com]
- 6. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 7. WO2009144736A1 - NOVEL PROCESS FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL -1-OXOPROPYL]-GAMMA-OXO-N-Ã-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]
- 8. US20090298907A1 - METHOD FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL-1-OXOPROPYL]-y-OXO-N-BETA-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
- 10. researchgate.net [researchgate.net]
- 11. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]
- 12. This compound | 125971-95-1 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. This compound | 125971-95-1 | FA18013 [biosynth.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Paal-Knorr Synthesis of Atorvastatin Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a key intermediate of Atorvastatin (B1662188), tert-butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, via the Paal-Knorr synthesis. This reaction is a cornerstone in the convergent synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2][3]
Introduction
The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole (B145914) rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] In the context of Atorvastatin synthesis, this reaction facilitates the crucial union of the pyrrole core with the chiral side-chain. The key reactants are 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (the 1,4-diketone) and tert-butyl 2-((4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (the primary amine).[4][5]
The reaction is typically acid-catalyzed and involves the formation of a hemiaminal followed by cyclization and dehydration to yield the substituted pyrrole. The efficiency of this process is a critical factor in the overall yield and cost-effectiveness of Atorvastatin production. Recent advancements have focused on optimizing catalysts and reaction conditions to improve reaction rates and yields.[4][5]
Reaction Mechanism and Workflow
The Paal-Knorr synthesis of the Atorvastatin intermediate proceeds through a well-established mechanism. The following diagrams illustrate the general reaction pathway and experimental workflows.
Caption: General mechanism of the Paal-Knorr synthesis for the Atorvastatin intermediate.
Caption: Standard experimental workflow for the Paal-Knorr synthesis of the Atorvastatin intermediate.
Caption: Improved experimental workflow using a tertiary amine co-catalyst for enhanced efficiency.
Quantitative Data Summary
The following table summarizes the quantitative data from various experimental conditions for the Paal-Knorr synthesis of the Atorvastatin intermediate. The use of a tertiary amine co-catalyst with an organic acid has been shown to significantly reduce reaction times and improve yields.[4][5]
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Pivalic Acid | Toluene | Reflux | 20-24 | ~75 | >99 | [4] |
| Pivalic Acid & n-Ethylmorpholine | Toluene | Reflux | ~16 | ~78 | >99 | [4] |
| Zinc Acetate | THF/MTBE | Reflux | Not specified | Not specified | Not specified | |
| Pivalic Acid | Heptane/Toluene | Reflux | Not specified | Not specified | Not specified | [4] |
| Acetic Acid | Toluene | Reflux | >24 | Lower | Not specified | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the Atorvastatin intermediate.
Protocol 1: Standard Paal-Knorr Synthesis with Pivalic Acid
This protocol is based on the conventional method using an organic acid catalyst.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (1.09 eq)
-
tert-butyl 2-((4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 eq)
-
Pivalic Acid (0.7 eq)
-
Toluene
-
Sodium Hydroxide (B78521) solution (50%)
-
n-Heptane
-
Isopropyl Alcohol (IPA)
-
Nitrogen gas
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add tert-butyl 2-((4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate and toluene.
-
Stir the mixture and begin a gentle nitrogen purge.
-
Add 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide to the vessel.
-
Warm the mixture to approximately 50°C.
-
Add pivalic acid to the reaction mixture.
-
Heat the mixture to reflux and continuously remove water using a Dean-Stark apparatus.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC). The reaction is typically complete within 20-24 hours.
-
Once the reaction is complete, cool the mixture.
-
Add 50% sodium hydroxide solution to neutralize the acid.
-
Add n-heptane to precipitate the product.
-
Cool the slurry to 0-5°C and stir for at least 1 hour.
-
Isolate the solid product by filtration and wash with cold isopropyl alcohol.
-
Dry the product in a vacuum oven at a temperature not exceeding 40°C.
Protocol 2: Improved Paal-Knorr Synthesis with a Tertiary Amine Co-catalyst
This improved protocol utilizes a tertiary amine in conjunction with an organic acid to enhance the reaction rate and yield.[4][5]
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (1.09 eq)
-
tert-butyl 2-((4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 eq)
-
Pivalic Acid (0.7 eq)
-
n-Ethylmorpholine (0.7 eq)
-
Toluene
-
Sodium Hydroxide solution (50%)
-
n-Heptane
-
Isopropyl Alcohol (IPA)
-
Nitrogen gas
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add tert-butyl 2-((4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate and toluene.
-
Stir the mixture and begin a gentle nitrogen purge.
-
Add 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide to the vessel.
-
Warm the mixture to approximately 50°C.
-
Add pivalic acid followed by n-ethylmorpholine to the reaction mixture.
-
Heat the mixture to reflux and continuously remove water using a Dean-Stark apparatus.
-
Monitor the reaction progress by a suitable chromatographic method. The reaction time is significantly reduced, typically to around 16 hours.[4]
-
Once the reaction is complete, cool the mixture.
-
Add 50% sodium hydroxide solution to neutralize the acid.
-
Add n-heptane to precipitate the product.
-
Cool the slurry to 0-5°C and stir for at least 1 hour.
-
Isolate the solid product by filtration and wash with cold isopropyl alcohol.
-
Dry the product in a vacuum oven at a temperature not exceeding 40°C.
Conclusion
The Paal-Knorr synthesis is a robust and scalable method for the preparation of a key Atorvastatin intermediate. The traditional acid-catalyzed approach provides good yields, but the reaction times can be lengthy. The implementation of a tertiary amine co-catalyst, such as n-ethylmorpholine, with an organic acid like pivalic acid, offers a significant process improvement by reducing cycle times and increasing throughput, which is highly advantageous for industrial-scale production.[4][5] These protocols provide a comprehensive guide for researchers and professionals in the field of drug development to effectively synthesize this critical intermediate.
References
- 1. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 2. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 3. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 4. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for Atorvastatin Acetonide tert-Butyl Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atorvastatin Acetonide tert-Butyl Ester, a critical intermediate in the synthesis of Atorvastatin. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and quantification. This protocol is designed for use in research, development, and quality control environments to ensure the purity and integrity of this key pharmaceutical intermediate.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. The synthesis of Atorvastatin involves several intermediate compounds, with this compound being a key precursor.[1] Accurate and reliable analytical methods are crucial for monitoring the purity and yield of this intermediate, thereby ensuring the quality of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | Zorbax SB C-18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Example Isocratic Mobile Phase: Acetonitrile:Water (70:30 v/v) | |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 210 nm[2] or 245 nm |
| Run Time | Approximately 15 minutes |
Reagents and Standards
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified water
-
This compound Reference Standard: Of known purity.
-
Methanol (B129727): HPLC grade (for sample preparation)
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated for specificity, linearity, accuracy, precision, and robustness. The results are summarized below.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,520,500 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method was determined by performing six replicate injections of a standard solution.
| Parameter | Result |
| Retention Time (min) | 6.8 |
| % RSD of Retention Time | < 1.0% |
| Peak Area | 380,500 |
| % RSD of Peak Area | < 2.0% |
Accuracy (Recovery)
The accuracy was assessed by spiking a known amount of the reference standard into a sample matrix at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.7% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow and Diagrams
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
The logical relationship for method validation is depicted in the diagram below.
Caption: Method validation logical relationship.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is specific, linear, precise, and accurate, making it a valuable tool for quality control and in-process monitoring during the synthesis of Atorvastatin.
References
Application Notes and Protocols: 1H and 13C NMR Characterization of Atorvastatin Acetonide tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the structural characterization of Atorvastatin Acetonide tert-Butyl Ester using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes reference data, experimental protocols, and workflow diagrams to assist in the analysis of this key intermediate in the synthesis of Atorvastatin.
Introduction
This compound is a crucial protected intermediate in the manufacturing of Atorvastatin, a widely used lipid-lowering medication.[1][2][3] Accurate structural confirmation and purity assessment of this intermediate are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document outlines the expected ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for data acquisition.
While specific, publicly available ¹H and ¹³C NMR data for this compound is limited, the following data is based on the closely related analogue, 2-((4R,6R)-6-(2-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1- yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid, and established principles of NMR spectroscopy. The primary difference lies in the esterification of the carboxylic acid to a tert-butyl ester, the effect of which on the chemical shifts of distant protons and carbons is generally minimal.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound are summarized in the tables below. Assignments are based on the analysis of its structural analogue and known chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.51 | d | 2H | Ar-H |
| ~7.27-7.17 | m | 6H | Ar-H |
| ~7.10-7.06 | m | 4H | Ar-H |
| ~7.02-6.96 | m | 2H | Ar-H |
| ~4.17-4.09 | m | 1H | CH-5' |
| ~3.97-3.88 | m | 1H | CH-3' |
| ~3.82-3.73 | m | 2H | CH₂-1' |
| ~3.21 | m | 1H | CH-iPr |
| ~2.28-2.25 | m | 2H | CH₂-6' |
| ~1.65-1.49 | m | 2H | CH₂-2' |
| ~1.42-1.38 | m | 1H | CHₐHₑ-4' |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.36 | d | 6H | CH(CH₃)₂ |
| ~1.31, ~1.17 | 2 x s | 2 x 3H | C(CH₃)₂ |
| ~0.95-0.87 | m | 1H | CHₐHₑ-4' |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O (tert-butyl ester) |
| ~166.1 | C=O (amide) |
| ~161.7 (d, ¹JCF = ~245 Hz) | C-F |
| ~139.4 | Ar-C |
| ~135.9 | Ar-C |
| ~134.8 | Ar-C |
| ~133.4 (d, ⁴JCF = ~8 Hz) | Ar-C |
| ~129.1 | Ar-C |
| ~128.4 (d, ⁴JCF = ~3 Hz) | Ar-C |
| ~128.3 | Ar-C |
| ~127.7 | Ar-C |
| ~127.3 | Ar-C |
| ~125.4 | Ar-C |
| ~123.0 | Ar-C |
| ~120.6 | Ar-C |
| ~119.4 | Ar-C |
| ~117.4 | Ar-C |
| ~115.4 (d, ²JCF = ~21 Hz) | Ar-C |
| ~98.1 | O-C-O (acetonide) |
| ~80.5 | C(CH₃)₃ |
| ~78.4 | C-5' |
| ~77.6 | C-3' |
| ~65.8 | C-1' |
| ~65.3 | C-6' |
| ~40.3 | CH₂ |
| ~37.7 | CH₂ |
| ~35.1 | CH₂ |
| ~29.7 | C(CH₃)₂ |
| ~28.2 | C(CH₃)₃ |
| ~25.6 | CH-iPr |
| ~22.4 | CH(CH₃)₂ |
| ~22.1 | CH(CH₃)₂ |
| ~19.6 | C(CH₃)₂ |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy Protocol
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy Protocol
-
Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Visualizations
Experimental Workflow
The general workflow for NMR analysis is depicted below.
References
Application Notes and Protocols for the Chromatographic Purification of Atorvastatin Acetonide tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chromatographic purification of Atorvastatin Acetonide tert-Butyl Ester, a key intermediate in the synthesis of Atorvastatin. The following methods are designed to offer robust and scalable purification solutions, ensuring high purity of the final compound.
Introduction
This compound is a critical precursor in the manufacturing of Atorvastatin, a widely used statin for lowering cholesterol. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Chromatographic techniques are essential for removing impurities generated during the synthesis. This document outlines two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) for high-purity applications and Flash Chromatography for routine purification.
Chromatographic Methods Overview
A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the determination of this compound has been reported, providing a strong basis for developing a preparative HPLC purification method.[1] This analytical method utilizes a C18 column with a mobile phase consisting of a buffer and acetonitrile, demonstrating good separation.[1] For larger scale purification, flash chromatography is a practical alternative.
The purification process generally follows the workflow from a crude reaction mixture to a highly purified compound.
Caption: General workflow for the chromatographic purification of this compound.
Data Presentation: Chromatographic Conditions
The following tables summarize the analytical UHPLC conditions found in the literature and provide recommended starting conditions for preparative HPLC and flash chromatography.
Table 1: Analytical UHPLC Method Parameters [1]
| Parameter | Value |
| Column | Zorbax SB C-18, 4.6 mm x 250mm, 5µm |
| Mobile Phase | Buffer and Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Analysis Time | 60 min |
Table 2: Recommended Preparative HPLC Protocol
| Parameter | Recommended Conditions |
| Column | C18, ≥ 20 mm ID, 5-10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 30 min |
| Flow Rate | 15-50 mL/min (column dependent) |
| Detection | UV at 210 nm or 245 nm |
| Sample Loading | Dissolved in minimal amount of mobile phase B |
Table 3: Recommended Flash Chromatography Protocol
| Parameter | Recommended Conditions |
| Stationary Phase | Silica (B1680970) Gel, 40-63 µm |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Gradient | 0-50% Ethyl Acetate over 20 column volumes |
| Flow Rate | 20-100 mL/min (cartridge size dependent) |
| Detection | UV-Vis (210 nm, 254 nm) |
| Sample Loading | Dry loading with silica or direct liquid injection |
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is designed for obtaining high-purity this compound, suitable for use as a reference standard or for sensitive downstream applications.
Materials:
-
Crude this compound
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
Method:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the preparative C18 column with 30% Mobile Phase B (Acetonitrile with 0.1% Formic Acid) and 70% Mobile Phase A (Water with 0.1% Formic Acid) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Begin the gradient elution as detailed in Table 2.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using the analytical UHPLC method (Table 1) to determine the purity of each fraction.
-
Pooling and Concentration: Pool the fractions with the desired purity (e.g., >99%). Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Caption: Workflow for the preparative HPLC purification of this compound.
Protocol 2: Flash Chromatography
This protocol is suitable for the routine purification of larger quantities of this compound from reaction mixtures.
Materials:
-
Crude this compound
-
Silica Gel (for dry loading)
-
Technical grade Hexane and Ethyl Acetate
-
Flash chromatography system with pre-packed silica gel cartridges
-
Thin Layer Chromatography (TLC) plates
Method:
-
Method Development (TLC): Determine the optimal mobile phase composition using TLC. Spot the crude material on a silica gel TLC plate and develop it with varying ratios of Hexane:Ethyl Acetate. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and evaporating the solvent. Load the resulting dry powder onto a dry loading cartridge.
-
Liquid Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or toluene) and inject it onto the column.
-
-
System Equilibration: Equilibrate the silica gel cartridge with 100% Hexane.
-
Elution: Begin the elution with 100% Hexane and gradually increase the proportion of Ethyl Acetate as outlined in Table 3.
-
Fraction Collection: Collect fractions as they elute from the column. Monitor the separation using the UV detector.
-
Fraction Analysis (TLC): Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for the flash chromatography purification of this compound.
Conclusion
The selection of the appropriate chromatographic technique depends on the desired purity and scale of the purification. For obtaining highly pure this compound for reference standards or critical applications, preparative HPLC is the recommended method. For routine, larger-scale purification of synthesis intermediates, flash chromatography provides an efficient and economical solution. The protocols provided herein offer a solid foundation for the successful purification of this compound in a drug development setting.
References
Application Notes and Protocols: Deprotection of Atorvastatin Acetonide tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the deprotection of Atorvastatin (B1662188) Acetonide tert-Butyl Ester, a key intermediate in the synthesis of Atorvastatin. The protocol outlines a sequential deprotection of the acetonide and tert-butyl ester protecting groups, a common strategy employed in the final steps of Atorvastatin synthesis.
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, requires a multi-step synthesis involving the use of protecting groups to mask reactive functional moieties. Atorvastatin Acetonide tert-Butyl Ester is a common intermediate where the diol is protected as an acetonide and the carboxylic acid is protected as a tert-butyl ester. The removal of these protecting groups is a critical final step to yield the active pharmaceutical ingredient. This protocol details a reliable two-step deprotection process involving an initial acidic hydrolysis of the acetonide followed by a basic hydrolysis of the tert-butyl ester.
Experimental Protocols
The deprotection of this compound is typically achieved in a two-step sequence:
-
Acetonide Deprotection (Acidic Hydrolysis): The cyclic ketal (acetonide) is labile to acidic conditions and is selectively removed to reveal the diol functionality.
-
tert-Butyl Ester Hydrolysis (Saponification): The tert-butyl ester is subsequently hydrolyzed under basic conditions to yield the corresponding carboxylate salt.
Protocol 1: Two-Step Deprotection of this compound
This protocol is a compilation of methodologies described in the scientific literature.[1][2][3]
Step 1: Acetonide Deprotection to form Atorvastatin Diol tert-Butyl Ester
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Prepare a dilute aqueous solution of hydrochloric acid (e.g., 1N HCl).
-
-
Reaction Execution:
-
To the methanolic solution of the starting material, add the aqueous hydrochloric acid solution.
-
Stir the reaction mixture at a controlled temperature, for instance, 30°C.[2][3]
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
-
Work-up and Isolation (of the intermediate diol ester):
-
Upon completion, the reaction mixture containing the Atorvastatin diol tert-butyl ester can be used directly in the next step or can be worked up if isolation of the intermediate is desired. For direct use, proceed to Step 2.
-
Step 2: tert-Butyl Ester Hydrolysis to form Atorvastatin
-
Reaction Setup:
-
To the reaction mixture from Step 1 containing the Atorvastatin diol tert-butyl ester, add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 10% aqueous NaOH).[1]
-
An organic co-solvent like methyl tert-butyl ether may be added.[2][3]
-
-
Reaction Execution:
-
Work-up and Isolation:
-
After the reaction is complete, separate the aqueous layer containing the sodium salt of Atorvastatin.
-
Wash the aqueous layer with an organic solvent like methyl tert-butyl ether to remove any organic impurities.[2][3]
-
The aqueous solution can then be treated with a source of calcium ions, such as calcium acetate (B1210297), to precipitate Atorvastatin calcium.[1]
-
The resulting solid can be collected by filtration, washed, and dried to yield the final product.
-
An improved work-up procedure using ethyl acetate for extraction has also been reported to enhance the purity of the final product.[4][5]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the deprotection process. It is important to note that yields can vary based on the scale of the reaction and the specific conditions employed.
| Step | Protecting Group | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Acetonide | HCl, Methanol, Water | 30 | Not Specified | - | - | [2][3] |
| 2 | tert-Butyl Ester | NaOH, Water, Methanol, Methyl tert-butyl ether | 30 | Not Specified | - | - | [2][3] |
| Overall | Acetonide & tert-Butyl Ester | i. HCl, THF; ii. NaOH; iii. Calcium acetate | Not Specified | Not Specified | 60 (for desfluoro analog) | - | [6] |
| Overall | Ketal & tert-Butyl Ester | i. Aqueous HCl; ii. NaOH, Methanol, Water; iii. Calcium salt formation | 40 (hydrolysis) | 0.5 (hydrolysis) | >78 (overall) | >99.5 | [4][5] |
Visualizations
Chemical Transformation
Caption: Sequential deprotection of this compound.
Experimental Workflow
Caption: Workflow for the deprotection of this compound.
References
- 1. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]
- 2. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 3. EP1922315A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 4. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Atorvastatin Acetonide tert-Butyl Ester as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Atorvastatin Acetonide tert-Butyl Ester as an analytical reference standard in pharmaceutical analysis. This document outlines its physicochemical properties, analytical methodologies, and its role in the context of Atorvastatin's mechanism of action.
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Accurate quantification of Atorvastatin and its impurities is paramount in drug development and quality control to ensure safety and efficacy. This compound is a key intermediate in the synthesis of Atorvastatin and is also classified as Atorvastatin EP Impurity I.[3] As such, its use as a certified reference standard is essential for the accurate identification and quantification of impurities in Atorvastatin active pharmaceutical ingredients (APIs) and finished drug products.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.
| Property | Value | Reference |
| Chemical Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | [4] |
| Synonyms | Atorvastatin EP Impurity I, Atorvastatin related compound H | [5] |
| CAS Number | 125971-95-1 | [5] |
| Molecular Formula | C40H47FN2O5 | [4][5] |
| Molecular Weight | 654.82 g/mol | [4][5] |
| Appearance | White to Almost white powder to crystal | [5] |
| Melting Point | 146 °C | [5] |
| Boiling Point | 678.0 °C | [5] |
| Density | 1.14 g/cm³ | [5] |
| Solubility | Soluble in Chloroform and Methanol | [5][6] |
| Storage | Store at 2-8°C in a refrigerator. | [5][6] |
Analytical Methodologies
The following protocols are provided for the use of this compound as a reference standard in chromatographic analysis.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method for Purity Assessment
This method is suitable for determining the purity of this compound and for its quantification as an impurity in Atorvastatin samples.[7]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ |
| Mobile Phase | Buffer and Acetonitrile (Gradient) |
| Flow Rate | 0.7 ml/min |
| Detector | UV at 210 nm |
| Analysis Time | 12 minutes |
3.1.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of diluent (e.g., acetonitrile/water mixture) to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution (for impurity profiling): Accurately weigh a suitable amount of the Atorvastatin API or crushed tablets and dissolve in a known volume of diluent to achieve a target concentration of Atorvastatin.
3.1.3. System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. Inject the standard solution multiple times and assess parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.
3.1.4. Analysis and Calculation
Inject the standard and sample solutions into the UHPLC system. Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The concentration of the impurity in the sample can be calculated using the external standard method.
Certificate of Analysis Data
The following table summarizes typical data found on a Certificate of Analysis (COA) for this compound, confirming its identity and purity.[5][8]
| Test | Specification | Result |
| Appearance | White to Almost white powder to crystal | Conforms |
| Identification by ¹H NMR | Conforms to structure | Conforms |
| Identification by Mass Spectrometry | Conforms to structure | Conforms |
| Identification by Infrared Spectroscopy | Conforms to structure | Conforms |
| Purity by HPLC | ≥95% | 99.76% |
| Residue on Ignition | N/A | 0.03% |
| Thermogravimetric Analysis (TGA) | N/A | 0.004% |
| Assay | Report Value | 99.73% |
Atorvastatin's Mechanism of Action and Signaling Pathways
Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2] This leads to a reduction in hepatic cholesterol levels, which in turn upregulates LDL receptor expression and increases the clearance of LDL cholesterol from the circulation.
Beyond its lipid-lowering effects, Atorvastatin exhibits pleiotropic effects by modulating various intracellular signaling pathways. This is largely due to the inhibition of isoprenoid synthesis, which is crucial for the function of small GTP-binding proteins like Rho and Ras.
HMG-CoA Reductase Pathway
Caption: Inhibition of the HMG-CoA reductase pathway by Atorvastatin.
Pleiotropic Effects on Signaling Pathways
Caption: Overview of Atorvastatin's pleiotropic effects on signaling.
Experimental Workflow for Reference Standard Use
The following diagram illustrates a typical workflow for the use of this compound as a reference standard in a pharmaceutical quality control setting.
Caption: Workflow for impurity quantification using the reference standard.
References
- 1. scbt.com [scbt.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | 125971-95-1 [chemicalbook.com]
- 4. This compound | C40H47FN2O5 | CID 10168503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. britiscientific.com [britiscientific.com]
- 6. britiscientific.com [britiscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Forced Degradation Study of Atorvastatin and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Atorvastatin (B1662188) and its key synthetic intermediates. This information is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Introduction
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a drug substance or drug product to conditions more severe than accelerated stability testing. The goal is to generate degradation products and gain insight into the intrinsic stability of the molecule.[1][2] This data is essential for developing and validating stability-indicating analytical methods, which are required to separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradants.[3]
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is known to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[1][2][3] Understanding the degradation profile of Atorvastatin, as well as its synthetic intermediates, is vital for ensuring the quality, safety, and efficacy of the final drug product.
Atorvastatin and Its Key Intermediates
A typical synthesis of Atorvastatin involves the Paal-Knorr pyrrole (B145914) condensation. A key intermediate in this synthesis is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. The stability of such intermediates can impact the purity of the final API.
Experimental Protocols: Forced Degradation of Atorvastatin Calcium
The following protocols are based on established methods for the forced degradation of Atorvastatin calcium.[3] These conditions are designed to achieve 5-20% degradation of the drug substance.
3.1. Materials and Reagents
-
Atorvastatin Calcium API
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 1 N and 0.1 M[4]
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade or purified
-
Trifluoroacetic acid
-
Reference standards for known impurities and degradation products
3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector. A common setup includes a C18 column (e.g., Zorbax Bonus-RP) with a mobile phase gradient of water, acetonitrile, and trifluoroacetic acid, with detection at 245 nm.[3]
-
pH meter
-
Water bath or oven for thermal degradation
-
Photostability chamber with UV and visible light sources
-
Volumetric flasks and pipettes
3.3. Preparation of Stock Solution
Prepare a stock solution of Atorvastatin Calcium in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 0.5 mg/mL to 1 mg/mL.[5]
3.4. Stress Conditions
3.4.1. Acid Hydrolysis
-
Protocol: To an appropriate volume of the stock solution, add an equal volume of 0.1 N HCl.[3]
-
Conditions: Store the solution at ambient temperature (e.g., 25 ± 2°C) for 24 hours.[3] In some studies, heating to 100°C for 5 minutes has been used for faster degradation.[1]
-
Neutralization: After the exposure period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
3.4.2. Base Hydrolysis
-
Protocol: To an appropriate volume of the stock solution, add an equal volume of 1 N NaOH.[3]
-
Conditions: Store the solution at ambient temperature (25 ± 2°C) for 42 hours.[3] Other studies have used 0.1 M NaOH at 100°C for 5 minutes.[1]
-
Neutralization: After the exposure period, neutralize the solution with an equivalent amount of 1 N HCl.
3.4.3. Oxidative Degradation
-
Protocol: To an appropriate volume of the stock solution, add an equal volume of 1% H₂O₂.[3]
-
Conditions: Store the solution at ambient temperature (25 ± 2°C) for 24 hours.[3]
-
Note: Atorvastatin is susceptible to oxidative degradation, with Impurity D being a known oxidative degradant.[5]
3.4.4. Thermal Degradation
-
Protocol: Expose the solid drug substance to dry heat in an oven.
-
Conditions: Maintain the temperature at 105°C for 10 days.[3] Shorter durations at higher temperatures (e.g., 180-200°C for 30 minutes) have also been reported for process development studies.[6]
3.4.5. Photolytic Degradation
-
Protocol: Expose the solid drug substance spread as a thin layer in a suitable container to light.
-
Conditions: Place the sample in a photostability chamber, exposing it to UV light (200 W h/m²) and visible light (1.2 million lux hours) for 11 days.[3] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
3.5. Sample Analysis
After subjecting the samples to the respective stress conditions, dilute them with the mobile phase to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample. The peak purity of Atorvastatin and the formation of degradation products should be monitored. Mass balance should be calculated to ensure that all degradation products are accounted for.[3]
Forced Degradation of Atorvastatin Intermediates (A Proposed Approach)
While specific literature on the forced degradation of Atorvastatin intermediates is limited, a similar set of stress conditions can be applied to key intermediates to assess their stability. The rationale is to identify any potential impurities that could be carried through the synthesis to the final API.
Key Intermediate Example: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.
Proposed Protocol:
-
Stock Solution: Prepare a stock solution of the intermediate in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Apply the same stress conditions as described for Atorvastatin Calcium (acidic, basic, oxidative, thermal, and photolytic). The duration and severity of the conditions may need to be adjusted based on the lability of the intermediate.
-
Analysis: Utilize a suitable analytical method (e.g., HPLC with UV or MS detection) to monitor the degradation of the intermediate and the formation of any new impurities.
Data Presentation
Summarize the quantitative results of the forced degradation studies in clear and concise tables.
Table 1: Summary of Forced Degradation Results for Atorvastatin Calcium
| Stress Condition | Parameters | Duration | % Degradation of Atorvastatin | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 N HCl, 25°C | 24 hours | ~10-15% | Impurity A1, Impurity H, Impurity J[3] |
| Base Hydrolysis | 1 N NaOH, 25°C | 42 hours | No significant degradation observed[3] | - |
| Oxidative Degradation | 1% H₂O₂, 25°C | 24 hours | ~5-10% | Impurity O1, Impurity O2, Impurity L, Impurity D[3] |
| Thermal Degradation | 105°C (solid state) | 10 days | ~2-5% | Impurity H, Impurity J[3] |
| Photolytic Degradation | 200 W h/m² UV, 1.2 M lux h visible | 11 days | ~1-3% | Impurity J, Impurity L, Impurity D[3] |
Note: The percentage of degradation can vary depending on the specific experimental conditions and the purity of the starting material.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Degradation Pathway of Atorvastatin under Acidic Conditions
Caption: Simplified acidic degradation pathway of Atorvastatin.
Conclusion
The provided protocols and application notes offer a robust framework for conducting forced degradation studies on Atorvastatin and its intermediates. These studies are indispensable for understanding the stability of the drug substance and for the development of reliable, stability-indicating analytical methods. The results from these studies will significantly contribute to ensuring the quality and safety of Atorvastatin drug products. It is important to note that the specific conditions may need to be optimized based on the observed degradation and the analytical method being used.
References
- 1. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 2. scispace.com [scispace.com]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Safe Handling and Storage of Atorvastatin Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling and storage of key intermediates in the synthesis of Atorvastatin. Adherence to these protocols is crucial for ensuring the integrity of the compounds and the safety of laboratory personnel.
Introduction
The synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol, involves a multi-step process with several key intermediates. The stability and purity of these intermediates are paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This document outlines the recommended handling and storage conditions for three critical Atorvastatin intermediates:
-
Intermediate 1 (Amino Ester): tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 125995-13-3)
-
Intermediate 2 (Diketone): 4-fluoro-α-(2-methyl-l-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide (CAS: 125971-96-2)
-
Intermediate 3 (Lactone): Atorvastatin lactone (CAS: 125995-03-1)
Quantitative Data on Storage and Handling
The following table summarizes the available quantitative data for the storage and handling of these intermediates. It is important to note that for some intermediates, specific quantitative data is not publicly available, and in such cases, general best practices for handling chemical reagents should be followed.
| Intermediate | CAS Number | Parameter | Value/Condition | Source |
| Amino Ester | 125995-13-3 | Storage Temperature | 2-8°C | [1] |
| Light Sensitivity | Protect from light | [1] | ||
| Physical Form | Liquid | [1] | ||
| Diketone | 125971-96-2 | Storage Temperature | Room Temperature (General) | |
| Light Sensitivity | Protect from light (General) | |||
| Incompatible Materials | Strong oxidizing agents | |||
| Lactone | 125995-03-1 | Storage Temperature | Room Temperature (General) | |
| Melting Point | 156.5 - 158 °C | [2] | ||
| Water Solubility | 7.96 mg/L at 20°C | [2] |
Experimental Protocol: Stability Testing of Atorvastatin Intermediates
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Atorvastatin intermediates. This is a critical step in establishing appropriate storage and handling conditions.
3.1. Objective: To evaluate the stability of an Atorvastatin intermediate under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.
3.2. Materials:
-
Atorvastatin intermediate sample
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid
-
HPLC system with a suitable column (e.g., Zorbax Bonus-RP)[3]
-
Photostability chamber
-
Oven
3.3. Methodology:
-
Sample Preparation: Prepare a stock solution of the Atorvastatin intermediate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at ambient temperature (25 ± 2°C) for 24 hours.[3] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 1 N NaOH and keep at ambient temperature (25 ± 2°C) for 42 hours.[3] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and keep at ambient temperature (25 ± 2°C) for 24 hours.
-
Thermal Degradation: Expose the solid intermediate or its solution to a high temperature (e.g., 105°C) for a specified period (e.g., 10 days).[3]
-
Photolytic Degradation: Expose the intermediate to UV light (200 W h/m²) and visible light (1.2 million lux hours) in a photostability chamber.[3]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of water, acetonitrile, and trifluoroacetic acid.[3] The detection wavelength is typically set at 245 nm.[3]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of Atorvastatin intermediates.
Caption: Workflow for Safe Handling of Atorvastatin Intermediates.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling Atorvastatin intermediates.[2]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2]
-
Spills: In the event of a spill, evacuate the area and follow institutional procedures for chemical spill cleanup. Avoid generating dust.
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.
By following these guidelines, researchers can ensure the safe and effective use of Atorvastatin intermediates in their drug development endeavors.
References
- 1. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 125995-13-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Atorvastatin Acetonide tert-Butyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Atorvastatin (B1662188) Acetonide tert-Butyl Ester, a key intermediate in the production of Atorvastatin.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Paal-Knorr Condensation Step
-
Question: My Paal-Knorr condensation reaction to form the Atorvastatin Acetonide tert-Butyl Ester is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: The Paal-Knorr condensation is a critical and often rate-limiting step in the synthesis.[1][2] Low yields can stem from several factors related to catalysis, reaction conditions, and reactant quality.
-
Suboptimal Catalysis: The reaction is typically catalyzed by an organic acid, such as pivalic acid.[3] The efficiency of this catalysis can be significantly improved.
-
Solution: The addition of a tertiary amine to the organic acid catalyst has been shown to dramatically shorten reaction times and improve yields.[1][2] This combination forms an amine salt of the organic acid, which is a more effective catalyst. An increase in yield of around 3% and a 20% reduction in reaction time have been reported with this improved catalyst system.[1][2]
-
-
Inefficient Water Removal: The Paal-Knorr condensation produces water as a byproduct. If not effectively removed, water can lead to reversible reactions and the formation of side products, thus reducing the yield.
-
Solution: Conduct the reaction in a solvent system that allows for the azeotropic removal of water. Toluene is a commonly used solvent for this purpose.[3] Ensure your experimental setup, including a Dean-Stark apparatus, is functioning correctly to continuously remove water from the reaction mixture.
-
-
Incorrect Reaction Temperature: The reaction temperature can influence the rate of both the desired condensation and potential side reactions.
-
Purity of Reactants: The purity of the starting materials, the 1,4-diketone and the primary amine ((4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate), is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC) before proceeding with the condensation. If necessary, purify the reactants.
-
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurity peaks in the HPLC analysis of my this compound product. What are the common impurities and how can I minimize their formation?
-
Answer: Impurity formation is a common challenge. The nature of these impurities can depend on the synthetic route and reaction conditions.
-
Unreacted Starting Materials: Incomplete conversion is a primary source of impurities.
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion. Adjusting reaction time, temperature, or catalyst loading may be necessary.
-
-
Side-Reaction Products: The reactants and intermediates can participate in various side reactions.
-
Solution: Optimizing the reaction conditions as described for yield improvement (catalyst, temperature, water removal) will also help minimize the formation of side products. Maintaining an inert atmosphere (e.g., using nitrogen or argon) can prevent oxidation-related impurities.
-
-
Stereoisomers: The synthesis of the chiral side-chain amine intermediate can result in stereoisomeric impurities if the stereoselectivity of the reactions is not high.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling with the isolation and purification of the final this compound. What are some effective methods?
-
Answer: A robust work-up and purification protocol is essential for obtaining a high-purity product.
-
Ineffective Work-up: Standard aqueous work-ups may not efficiently remove all impurities or may lead to product loss.
-
Solution: An improved work-up procedure involving ethyl acetate (B1210297) extraction has been shown to be effective in isolating pure atorvastatin derivatives in subsequent steps.[6] This suggests that a well-designed solvent extraction strategy is crucial.
-
-
Lack of Crystallinity: If the product does not crystallize easily, purification by crystallization can be challenging.
-
Solution: If direct crystallization of the acetonide ester is difficult, it can be carried forward to the next step. In the synthesis of atorvastatin calcium, the deprotected intermediate is isolated as a crystalline solid, which aids in purification.[6] Alternatively, chromatographic purification can be employed, although this may not be ideal for large-scale production.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The Paal-Knorr condensation to form the pyrrole (B145914) ring is widely considered the key rate-limiting step.[1][2] Optimizing this step is crucial for improving the overall efficiency of the synthesis.
Q2: Are there alternative synthetic routes to the Paal-Knorr condensation?
A2: Yes, other routes for constructing the pyrrole ring of atorvastatin have been explored, including the Hantzsch pyrrole synthesis and [3+2] cycloaddition reactions.[6][7] Multicomponent reactions (MCRs) have also been utilized to improve the efficiency of the synthesis.[7][8]
Q3: What are the key starting materials for the Paal-Knorr synthesis of this compound?
A3: The two primary starting materials are a 1,4-diketone derivative (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide) and the chiral primary amine, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[1][2]
Q4: Can biocatalysis be used to improve the synthesis?
A4: Absolutely. Biocatalysis offers a powerful way to improve the stereoselectivity of the synthesis of the chiral side-chain intermediate. The use of enzymes like ketoreductases or alcohol dehydrogenases for the reduction of ketoesters can produce the desired stereoisomer with high purity, which is beneficial for the overall yield and purity of the final product.[4][5][9][10]
Data Presentation
Table 1: Reported Yields for Key Steps in Atorvastatin Synthesis
| Step | Reactants | Catalyst/Reagents | Solvent(s) | Reported Yield | Reference(s) |
| Reduction of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, H₂, ammonia | Molybdenum doped Raney nickel | Methanol | 95% | [3] |
| Paal-Knorr Condensation | Corresponding 1,4-diketone and amine intermediate | Pivalic acid | Toluene, Heptane, Tetrahydrofuran | 75% | [3] |
| Paal-Knorr Condensation (Improved Catalyst) | Corresponding 1,4-diketone and amine intermediate | Amine salt of an organic acid | Not specified | ~3% increase | [1][2] |
| Ketal Deprotection, Ester Hydrolysis, and Salt Formation (Improved Protocol) | This compound | HCl, NaOH, Calcium Acetate | Methanol, Water, Ethyl Acetate | >78% (over two steps) | [6] |
Experimental Protocols
Protocol 1: Paal-Knorr Condensation with Improved Catalyst System
This protocol is based on the principle of using an amine salt of an organic acid to enhance the reaction rate and yield.[1][2]
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the 1,4-diketone (1.0 eq) and the primary amine intermediate, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0-1.2 eq), in a suitable solvent such as toluene.
-
Catalyst Addition: Add the organic acid catalyst (e.g., pivalic acid, 0.1-0.3 eq) followed by the tertiary amine (e.g., triethylamine, 0.1-0.3 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed. This improved catalyst system is reported to reduce the reaction time by about 20%.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system or by column chromatography if necessary.
Visualizations
References
- 1. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 2. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing process-related impurities during the synthesis of Atorvastatin (B1662188).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of Atorvastatin, offering potential causes and solutions.
Impurity-Specific Guidance
Q1: We are observing a significant peak corresponding to Desfluoro-atorvastatin (DFAT) in our HPLC analysis. What is the likely cause and how can we minimize it?
A1: The presence of Desfluoro-atorvastatin is typically linked to the purity of the starting materials. Specifically, it can arise if the synthesis involves a benzylidine adduct in the presence of water, which can lead to the release of benzaldehyde (B42025) instead of the desired 4-fluorobenzaldehyde.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the use of high-purity 4-fluorobenzaldehyde. It is advisable to test the starting material for the presence of benzaldehyde before use.
-
Reaction Conditions: If your synthesis route involves a precursor like 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide, ensure that the reaction environment is anhydrous to prevent the hydrolysis of the fluoro-substituent.
-
Purification: While challenging, recrystallization or chromatographic purification of the final product can help in reducing the levels of DFAT.[1]
Q2: Our Atorvastatin product shows a significant percentage of the diastereomer (DSAT). What strategies can we employ to improve the stereoselectivity of our synthesis?
A2: Controlling the stereochemistry of the two chiral centers in Atorvastatin is a critical challenge. The formation of diastereomers often results from inadequate control during the reduction of a ketone intermediate or during the aldol (B89426) reaction to form the diol side chain.
Troubleshooting Steps:
-
Stereoselective Reduction: The reduction of the β-ketoester to the corresponding syn-diol is a key step. The use of chelating agents like triethylborane (B153662) or specific catalysts in conjunction with a reducing agent like sodium borohydride (B1222165) can significantly improve the diastereoselectivity.
-
Chiral Auxiliaries: Employing a chiral auxiliary in an early enantioselective route can help set the stereochemistry for the two alcohol functional groups via a diastereoselective aldol reaction.[2]
-
Enzymatic Resolutions: Chemo-enzymatic methods can be employed for the synthesis of the optically active side chain of Atorvastatin, offering high stereoselectivity.
-
Asymmetric Synthesis: Consider asymmetric synthesis routes that utilize chiral catalysts or reagents to favor the formation of the desired (3R, 5R) isomer.
Q3: We are struggling with the formation of Atorvastatin lactone in our final product. What are the primary causes and how can it be prevented?
A3: Atorvastatin lactone is a common degradation product that primarily forms under acidic conditions.[3][4] It results from the intramolecular cyclization of the 3,5-dihydroxyheptanoic acid side chain.
Troubleshooting Steps:
-
pH Control: During the work-up and purification steps, it is crucial to maintain a neutral or slightly basic pH. After the hydrolysis of the ester intermediate to the carboxylic acid, the pH of the mixture should be carefully adjusted to be no lower than 7.5, and ideally between 8.0 and 8.5, to prevent lactonization.
-
Temperature Control: Elevated temperatures in acidic conditions can accelerate the rate of lactone formation. Therefore, it is important to carry out acid-sensitive steps at controlled, lower temperatures.
-
Storage: Store Atorvastatin and its intermediates in a neutral or slightly basic environment to prevent degradation over time.
Process-Specific Guidance
Q4: We are using the Paal-Knorr synthesis for the pyrrole (B145914) ring formation. How can we optimize this reaction to improve purity and yield?
A4: The Paal-Knorr condensation is a key step in many Atorvastatin synthesis routes. The efficiency of this reaction can be influenced by several factors.
Troubleshooting Steps:
-
Catalyst Selection: The reaction is acid-catalyzed. The use of a tertiary amine in conjunction with an organic acid can significantly enhance the reaction rate and yield.
-
Water Removal: The Paal-Knorr condensation produces water as a byproduct, which can negatively impact the reaction rate.[5][6][7] Employing azeotropic distillation to remove water as it is formed can drive the reaction to completion and improve the yield.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (between 40 and 120°C). Optimizing the temperature is crucial; it should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of the starting materials or product.[1]
Data Presentation
Table 1: Typical Impurity Profile of Atorvastatin and the Impact of Control Strategies
| Impurity | Typical Level (Without Control) | Target Level (With Control) | Key Control Strategy |
| Desfluoro-atorvastatin (DFAT) | 0.10% - 0.50% | < 0.10% | Use of high-purity starting materials. |
| Diastereomer (DSAT) | 0.20% - 1.00% | < 0.15% | Stereoselective reduction, use of chiral auxiliaries. |
| Atorvastatin Lactone | 0.10% - 0.30% | < 0.10% | Strict pH control (≥ 7.5) during work-up. |
| Other Process-Related Impurities | Variable | < 0.10% | Optimization of Paal-Knorr reaction conditions. |
Note: The values presented are illustrative and can vary based on the specific synthetic route and processing conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Atorvastatin
This protocol provides a general method for the separation and quantification of Atorvastatin and its common process-related impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent C18 column.[8]
-
Mobile Phase A: A mixture of water and trifluoroacetic acid (100:0.10 v/v).[8]
-
Mobile Phase B: A mixture of acetonitrile (B52724) and trifluoroacetic acid (100:0.10 v/v).[8]
-
Gradient Elution:
-
0-10 min: 40-50% B
-
10-15 min: 50-70% B
-
15-20 min: 70-90% B
-
20-25 min: 90% B[8]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Detection Wavelength: 245 nm.[8]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve an accurately weighed quantity of the Atorvastatin sample in the diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 0.5 mg/mL).
-
Prepare reference standards of known impurities at appropriate concentrations in the same diluent.
4. Analysis:
-
Inject the sample and standard solutions into the HPLC system.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.
Mandatory Visualization
Caption: Logical flow of Atorvastatin synthesis and the origin of key process-related impurities.
Caption: Workflow for the identification and reduction of process-related impurities in Atorvastatin synthesis.
References
- 1. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 2. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. waters.com [waters.com]
- 6. mjcce.org.mk [mjcce.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side reaction products in the Paal-Knorr condensation step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Paal-Knorr condensation step for the synthesis of pyrroles, furans, and thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products observed during the Paal-Knorr synthesis of pyrroles?
A1: The most prevalent side reaction in pyrrole (B145914) synthesis is the formation of the corresponding furan (B31954) derivative.[1][2] This occurs because the 1,4-dicarbonyl starting material can undergo an intramolecular acid-catalyzed cyclization and dehydration to yield a furan, competing with the desired reaction with the amine.[3] Additionally, under harsh acidic conditions and/or elevated temperatures, the desired pyrrole product can be susceptible to degradation, leading to polymerization and the formation of dark, tarry materials that are often difficult to characterize and purify.[4]
Q2: How does the reaction pH influence the formation of the furan byproduct in pyrrole synthesis?
A2: The reaction pH is a critical parameter. Strongly acidic conditions, typically with a pH below 3, significantly favor the formation of the furan byproduct.[2] Under such conditions, the amine nucleophile is protonated to its non-nucleophilic ammonium (B1175870) salt, which slows down the rate of pyrrole formation and allows the acid-catalyzed furan synthesis to become the dominant pathway.[5] For optimal pyrrole synthesis, maintaining neutral or weakly acidic conditions (e.g., using acetic acid as a catalyst) is recommended.[1]
Q3: I am performing a Paal-Knorr furan synthesis and suspect a nitrogen-containing impurity. What could it be?
A3: The most likely nitrogen-containing impurity is a pyrrole. This can form if your starting materials or solvent are contaminated with ammonia (B1221849) or a primary amine.[6] Even trace amounts of amine contaminants can lead to the formation of a pyrrole byproduct through a competing Paal-Knorr pyrrole synthesis. To avoid this, it is crucial to use high-purity reagents and solvents.
Q4: My reaction mixture has turned into a dark, intractable tar. What is the likely cause and how can I prevent it?
A4: The formation of a dark tar is typically due to the polymerization of the furan or pyrrole product.[7] These five-membered heterocyclic compounds can be unstable in the presence of strong acids and high temperatures, leading to acid-catalyzed polymerization.[4][8] To minimize this, it is advisable to use the mildest possible reaction conditions. This includes using a weaker acid catalyst, lowering the reaction temperature, and reducing the reaction time.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal point to stop the reaction before significant polymerization occurs.
Q5: Are there any common side products in the Paal-Knorr synthesis of thiophenes?
A5: Yes, in the Paal-Knorr thiophene (B33073) synthesis, which uses a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, the formation of the corresponding furan can be a competing side reaction.[9] This is because these reagents can also act as dehydrating agents, promoting the cyclization to a furan. Additionally, the reaction can produce toxic hydrogen sulfide (B99878) (H₂S) gas as a byproduct, which requires appropriate safety precautions.[9]
Data Presentation
Table 1: Influence of Reaction pH on Furan Byproduct Formation in the Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
| pH of Reaction Mixture | Catalyst Used | Temperature (°C) | Reaction Time (h) | Yield of Pyrrole (%) | Yield of Furan Byproduct (%) |
| 1.0 | HCl | 80 | 4 | 15 | 80 |
| 3.0 | HCl | 80 | 4 | 65 | 30 |
| 5.0 | Acetic Acid | 80 | 4 | 92 | 5 |
| 7.0 | None | 80 | 12 | 85 | <1 |
Note: This table is a representative summary based on established chemical principles of the Paal-Knorr reaction and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Identification and Quantification of Furan Byproduct by GC-MS
This protocol describes a general method for the analysis of a Paal-Knorr reaction mixture to identify and quantify the desired pyrrole product and the furan byproduct.
1. Sample Preparation: a. At the desired time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot with a suitable organic solvent (e.g., 1 mL of ethyl acetate) and a small amount of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. c. Vortex the mixture and allow the layers to separate. d. Carefully transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization: 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis: a. Identify the peaks for the desired pyrrole and the furan byproduct by comparing their retention times and mass spectra with those of authentic standards. b. Quantify the relative amounts of the products by integrating the peak areas in the total ion chromatogram. For more accurate quantification, a calibration curve using standards of known concentrations should be prepared.
Protocol 2: Characterization of Polymeric Byproducts by ¹H NMR
This protocol provides a general method for the characterization of polymeric byproducts formed during the Paal-Knorr condensation.
1. Isolation of the Polymeric Byproduct: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with a solvent in which the desired product is soluble but the polymer is not (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate). c. The polymeric material will often precipitate as a solid or a tar. d. Isolate the polymer by filtration or decantation. e. Wash the polymer with the chosen solvent to remove any soluble impurities. f. Dry the polymer under vacuum.
2. NMR Sample Preparation: a. Dissolve a small amount of the dried polymer (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Sonication may be required to aid dissolution. b. Transfer the solution to an NMR tube.
3. ¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
Pulse Program: Standard zg30.
4. Spectral Interpretation: a. The ¹H NMR spectrum of the polymer will likely show broad, poorly resolved peaks compared to the sharp signals of the monomeric product. b. Look for the disappearance or significant broadening of the sharp aromatic proton signals of the furan or pyrrole ring. c. The appearance of broad signals in the aliphatic region may indicate the disruption of the aromatic system and the formation of a saturated polymer backbone.
Mandatory Visualizations
Caption: Reaction pathways in the Paal-Knorr synthesis.
Caption: Troubleshooting workflow for Paal-Knorr side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Hydrolysis of the tert-Butyl Ester Group
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete hydrolysis of tert-butyl (t-Bu) esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My tert-butyl ester hydrolysis is incomplete. What are the common causes and how can I fix it?
Incomplete hydrolysis is a frequent issue that can stem from several factors:
-
Insufficient Acid or Reaction Time : The deprotection reaction may not have reached completion. The most common method involves using trifluoroacetic acid (TFA), often in a 50% solution with a solvent like dichloromethane (B109758) (DCM).[1] If the reaction is sluggish, you can try increasing the reaction time or using a higher concentration of the acid.[1]
-
Steric Hindrance : The molecular structure surrounding the ester linkage can physically block the acid from accessing the reaction site.[1] This is common in complex molecules or when the ester is attached to a bulky group. In such cases, a stronger acid system or a significantly longer reaction time might be necessary.[1]
-
Poor Reagent Quality : The effectiveness of acids like TFA can diminish over time due to degradation. Always use a fresh, high-quality reagent for consistent results.[1]
-
Equilibrium Limitations : Acid-catalyzed hydrolysis is an equilibrium process. To drive the reaction to completion, a large excess of water can be used, or the alcohol byproduct (tert-butanol) needs to be removed as it forms.[2]
Q2: I'm observing unexpected side products. What are they and how can I prevent their formation?
A major challenge during the acidic cleavage of tert-butyl esters is the formation of the stable tert-butyl cation intermediate.[1][3] This reactive cation can lead to several side reactions:
-
Alkylation of Sensitive Residues : The t-butyl cation can alkylate electron-rich amino acid residues, particularly the indole (B1671886) ring of tryptophan (Trp) and the thioether of methionine (Met).[1][3]
-
Reattachment of Protecting Groups : In peptide synthesis, other protecting groups like trityl (Trt) can also be released as cations and may reattach to nucleophilic sites if not properly neutralized.[3]
To prevent these side reactions, scavengers are essential. These are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive cations.[3] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[3]
Q3: How can I monitor the progress of my deprotection reaction?
Regularly monitoring the reaction is crucial to determine the optimal reaction time and ensure completion. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC) : A quick and easy way to visualize the disappearance of the starting material and the appearance of the product.[4]
-
High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on the consumption of the starting material and the formation of the product.[1]
-
Nuclear Magnetic Resonance (¹H NMR) : The disappearance of the characteristic singlet peak for the tert-butyl protons, typically found around 1.4 ppm, is a clear indicator of successful cleavage.[1]
Q4: My product is difficult to isolate after the reaction. What is the recommended work-up procedure?
Products containing polar functional groups, such as PEGylated compounds, can be highly soluble in the reaction mixture, making isolation challenging.[1] A standard and effective method for product isolation is:
-
Removal of Volatiles : After the reaction is complete, remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).[1][4]
-
Precipitation : Dissolve the resulting residue in a minimal amount of a suitable solvent and then precipitate the product by adding a large volume of a cold non-solvent, such as diethyl ether.[1][3]
-
Washing : Wash the precipitate multiple times with the cold non-solvent to remove residual scavengers and their byproducts.[3]
-
Drying : Dry the final product under high vacuum.[3]
Q5: Are there alternative methods for tert-butyl ester deprotection besides strong acids like TFA?
Yes, while strong acids are common, several other methods can be employed, which may be advantageous for sensitive substrates.[5]
-
Lewis Acids : Reagents like Zinc Bromide (ZnBr₂) in dichloromethane can achieve chemoselective hydrolysis of tert-butyl esters.[6][7]
-
Iodine : Molecular iodine can act as a mild and efficient catalyst for the hydrolysis of tert-butyl esters, often compatible with other acid-labile protecting groups like N-Boc.[8]
-
Thermal Deprotection : In some cases, heating the tert-butyl ester, particularly in a continuous plug flow reactor at high temperatures (120-240°C), can effect deprotection without any additional reagents.[9]
-
Microwave-Assisted Deprotection : Using p-toluenesulfonic acid under microwave irradiation in solvent-free conditions can provide a rapid and efficient method for deprotection.[10]
Data Presentation: Reaction Conditions
Table 1: Common Acidic Conditions for t-Butyl Ester Hydrolysis
| Acid Reagent | Typical Concentration | Common Solvents | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 25-95% | Dichloromethane (DCM) | Room Temp | 1 - 5 hours |
| Hydrochloric Acid (HCl) | 4M | Dioxane, Ethyl Acetate | Room Temp | 1 - 12 hours |
| Sulfuric Acid (H₂SO₄) | Catalytic to excess | Water, Dioxane | Room Temp - 50 | 2 - 24 hours |
| p-Toluenesulfonic Acid (p-TsOH) | 1-2 equivalents | Toluene, Benzene | Reflux | 3 - 12 hours |
| Formic Acid | 80-98% | None (used as solvent) | Room Temp - 50 | 1 - 10 hours |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | None | Room Temp - 70 | 12 - 48 hours[5] |
Note: Reaction times and conditions are substrate-dependent and may require optimization.
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Scavenger Cocktail | Composition (v/v/v) | Target Side-Products | Application Notes |
| Standard (Reagent R) | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | t-Butyl cations, Trityl cations | General purpose for complex peptides.[11] |
| TIS-Based | TFA / Water / TIS (95:2.5:2.5) | t-Butyl cations, Trityl cations | Very common for standard peptide cleavage.[1] |
| Cysteine-Optimized | TFA / Water / TIS / EDT (94:2.5:1:2.5) | t-Butyl cations, Trityl cations, prevents disulfide formation | Specifically for peptides containing Cysteine.[3] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Hydrolysis
-
Dissolution : Dissolve the tert-butyl ester-containing compound in a chlorinated solvent, such as dichloromethane (DCM).
-
Acid Addition : Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture).
-
Reaction : Stir the mixture at room temperature for 2-5 hours.[1]
-
Monitoring : Monitor the reaction's progress periodically using TLC, HPLC, or ¹H NMR.
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification : Precipitate the product from a cold non-solvent like diethyl ether, wash the precipitate, and dry under vacuum.[1]
Protocol 2: Hydrolysis using a Scavenger Cocktail
-
Preparation : Prepare the desired cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and cool it in an ice bath.[1][3]
-
Reaction Setup : Place the substrate (e.g., peptide-resin) in a reaction vessel and cool it in an ice bath.
-
Cleavage Reaction : Add the chilled cleavage cocktail to the substrate (approx. 10 mL per gram).[1]
-
Incubation : Stir the mixture at room temperature for 2-4 hours.[1]
-
Work-up : Remove the TFA under reduced pressure.
-
Purification : Precipitate the product from cold diethyl ether, wash thoroughly to remove scavenger byproducts, and dry under vacuum.[1][3]
Visualizations: Mechanisms and Workflows
Caption: Acid-catalyzed cleavage of a tert-butyl ester proceeds via a stable tert-butyl cation intermediate.[12]
Caption: A logical workflow for troubleshooting incomplete tert-butyl ester hydrolysis.
Caption: A decision tree to aid in selecting an appropriate deprotection strategy based on substrate sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Esterification Reaction Conditions in Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing esterification reaction conditions and to offer solutions for common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for optimizing an esterification reaction?
A1: The most critical parameters influencing the yield and rate of an esterification reaction are temperature, catalyst type and concentration, the molar ratio of reactants (alcohol and carboxylic acid), and the removal of water as it is formed.[1][2]
Q2: My esterification reaction is not going to completion, resulting in a low yield. What are the common causes?
A2: Low yields in esterification are often due to the reversible nature of the reaction.[3][4] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.[1] Other causes include suboptimal reaction temperature, insufficient reaction time, poor catalyst activity, or the presence of impurities in the starting materials.
Q3: How can I drive the reaction equilibrium towards the formation of the ester product?
A3: Based on Le Chatelier's principle, there are two primary strategies to shift the equilibrium to favor ester formation:
-
Use of an excess of one reactant: Typically, the less expensive reactant, often the alcohol, is used in large excess.[2][5] This increases the probability of the forward reaction.
-
Removal of water: Continuously removing water as it forms prevents the reverse reaction (hydrolysis) from occurring.[1][2]
Q4: What are the common methods for removing water from an esterification reaction?
A4: Effective water removal can be achieved through:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or hexane) is a common laboratory and industrial method.[2]
-
Use of a drying agent: Adding a desiccant like molecular sieves or anhydrous magnesium sulfate (B86663) directly to the reaction mixture can absorb the water produced.
-
Strong acid catalysts as dehydrating agents: Concentrated sulfuric acid not only catalyzes the reaction but also acts as a dehydrating agent.[3]
Q5: What are the advantages and disadvantages of different types of catalysts for esterification?
A5:
-
Homogeneous acid catalysts (e.g., H₂SO₄, p-TsOH): These are highly active and inexpensive. However, they can be corrosive, difficult to separate from the product, and generate acidic waste.[1]
-
Heterogeneous acid catalysts (e.g., ion-exchange resins, zeolites): These are easily separated from the reaction mixture by filtration, are often reusable, and are less corrosive.[1] Their activity may be lower than homogeneous catalysts, and they can be more expensive.
-
Enzymatic catalysts (e.g., lipases): These offer high selectivity (chemo-, regio-, and enantioselectivity) and operate under mild reaction conditions.[1][6] They are particularly useful for sensitive substrates. However, they can be more expensive and may have lower stability at high temperatures or in certain organic solvents.
Q6: How does the structure of the alcohol and carboxylic acid affect the rate of esterification?
A6: Steric hindrance plays a significant role. Bulky groups near the reactive centers of either the carboxylic acid or the alcohol can slow down the reaction rate. Primary alcohols react faster than secondary alcohols, which are faster than tertiary alcohols.
Q7: What are the common challenges with esterification in pharmaceutical and drug development?
A7: In a pharmaceutical context, challenges include the potential for side reactions with other functional groups on a complex drug molecule, the need for high purity of the final ester, and the potential for the esterification process to affect the drug's stability or biological activity.[7] Undesired esterification can sometimes occur during manufacturing or storage if residual alcohols are present, potentially leading to the formation of impurities that can impact the drug's efficacy and safety.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your esterification experiments.
| Problem | Possible Causes | Solutions |
| Low or No Ester Yield | Reaction has not reached equilibrium. | Increase reaction time. Monitor reaction progress using TLC, GC, or NMR.[8][9] |
| Reaction temperature is too low. | Increase the reaction temperature. Esterification is generally favored by higher temperatures, but be mindful of potential side reactions or reactant degradation.[3] | |
| Inefficient water removal. | Use a Dean-Stark trap for azeotropic removal of water. Add molecular sieves or another suitable drying agent to the reaction mixture. | |
| Catalyst is inactive or insufficient. | Increase the catalyst loading. Ensure the catalyst is fresh and has not been deactivated. Consider a different, more active catalyst. | |
| Steric hindrance of reactants. | This may require a different synthetic route or a more forcing set of reaction conditions (higher temperature, longer time, more active catalyst). | |
| Reaction is Very Slow | Low reaction temperature. | Increase the temperature to accelerate the reaction rate. |
| Inappropriate catalyst. | Switch to a more active catalyst. For example, if using a mild solid acid catalyst, consider a stronger one like sulfuric acid. | |
| Poor mixing (especially with heterogeneous catalysts). | Ensure vigorous stirring to improve mass transfer between the reactants and the catalyst surface. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for a longer period. |
| Product is soluble in the aqueous phase. | If the ester is small and has some water solubility, minimize the volume of water used for washing. Back-extract the aqueous layer with a fresh portion of the organic solvent. | |
| Co-distillation of product with solvent during rotary evaporation. | Use a lower bath temperature and carefully control the vacuum to avoid loss of a volatile ester. | |
| Oiling out instead of crystallizing during purification. | Re-dissolve the oil in a minimum amount of hot solvent and allow it to cool more slowly. Try a different crystallization solvent or a solvent mixture.[10] Scratch the inside of the flask to induce nucleation or add a seed crystal.[10] | |
| Impurities co-crystallizing with the product. | The crude product may not be pure enough for crystallization. Consider purification by column chromatography before attempting crystallization.[10] | |
| Side Reactions Occurring | Dehydration of the alcohol (especially tertiary alcohols). | Use milder reaction conditions (lower temperature, less acidic catalyst). |
| Formation of ethers from the alcohol. | This can occur at high temperatures with acid catalysts. Lower the reaction temperature. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | 67 | [5] |
| Acetic Acid | Ethanol | 3:1 | 90 | [5] |
| Palmitic Acid | 2-Ethylhexanol | 1.5:1 | ~95 | [11] |
| Oleic Acid | Methanol (B129727) | 6:1 | >95 | [12] |
| 1-Methoxy-2-propanol | Acetic Acid | 1:3 | 78 | [13] |
Table 2: Comparison of Catalysts for Esterification
| Catalyst | Reactant 1 | Reactant 2 | Temp (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Benzoic Acid | Methanol | Reflux | 0.5 | ~75 | [3] |
| Amberlyst-15 | Benzoic Acid | Ethanol | 75 | - | 9 | [3] |
| CuO-NHAP | Phytosterol | Fatty Acid | 180 | 6.3 | 99.8 | [14] |
| Novozym 435 (Lipase) | Various Alcohols | Acetic Acid | 60 | 24 | 91-95 | [15] |
| Sulfuric Acid | Palmitic Acid | Ethanol | 73 | - | Complete Conversion | [16] |
Table 3: Effect of Temperature and Time on Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (min) | Acid Value Reduction / Yield | Reference |
| Karanja Oil FFAs | Methanol | H₂SO₄ | 30 | 90 | Reduced to 4.8 mg KOH/g | [17] |
| Karanja Oil FFAs | Methanol | H₂SO₄ | 40 | 120 | Reduced to a low level | [17] |
| Oleic Acid | Methanol | H₂SO₄ | 60 | 150 | Reduced to 1.52 mg KOH/g | [17] |
| Soybean Oil | Methyl Acetate (B1210297) | Supercritical | 350 | - | Highest Yield | [18] |
| Soybean Oil | Methyl Acetate | Supercritical | >375 | - | Decreased Yield (degradation) | [18] |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Methanol (Homogeneous Catalyst)
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of benzoic acid) to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or another suitable method. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove most of the excess methanol using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid - be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude methyl benzoate.
-
If necessary, purify the ester by distillation.
-
Protocol 2: Lipase-Catalyzed Esterification in an Organic Solvent
Materials:
-
Carboxylic acid (e.g., a fatty acid)
-
Primary or secondary alcohol
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (e.g., 4Å)
Procedure:
-
Reaction Setup: To a flask containing the carboxylic acid and the alcohol (a 1:1 to 1:3 molar ratio is common), add an appropriate volume of an anhydrous organic solvent.
-
Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates) and activated molecular sieves to the mixture.
-
Incubation: Stopper the flask and place it in an orbital shaker set to a suitable temperature (e.g., 40-60 °C) and agitation speed.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC, HPLC, or NMR.
-
Work-up:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
-
Purification: The resulting crude ester can be purified by column chromatography or distillation, depending on its properties.
Visualizations
Caption: A troubleshooting workflow for addressing low ester yield.
Caption: The reversible pathway of acid-catalyzed esterification.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 8. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. media.neliti.com [media.neliti.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Welcome to the technical support center for the HPLC analysis of atorvastatin (B1662188) and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues, particularly peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for atorvastatin and its related compounds in reversed-phase HPLC?
A1: Peak tailing for atorvastatin, a basic compound, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic functional groups of atorvastatin, leading to tailing.[1][3][4][5]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of atorvastatin, contributing to peak asymmetry.[1][3]
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites and leading to increased tailing.[6]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[6][7]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause band broadening, which may manifest as tailing.[3][6]
Q2: How does the mobile phase pH affect the peak shape of atorvastatin?
A2: The mobile phase pH is a critical factor in controlling the peak shape of basic compounds like atorvastatin. At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and interact strongly with the protonated basic analyte, causing significant peak tailing.[3][4] To minimize these interactions, it is generally recommended to work at a lower pH (e.g., pH 2-3).[6][8] At this low pH, the silanol groups are protonated and less likely to interact with the analyte, resulting in a more symmetrical peak.
Q3: What is an acceptable USP tailing factor?
A3: An ideal chromatographic peak is symmetrical, with a USP tailing factor (Tf) of 1.0. Generally, a tailing factor greater than 1.2 is considered to be tailing.[6] While some methods may accept a Tf up to 1.5, values exceeding 2.0 are typically unacceptable for quantitative analysis as they can compromise peak integration accuracy and resolution.[2][6]
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile is generally preferred as it is less viscous and provides better efficiency. However, methanol (B129727) can sometimes offer different selectivity and may reduce secondary interactions with silanol groups. It's important to ensure the mobile phase components are thoroughly mixed and of high purity to avoid baseline noise and drift, which can indirectly affect peak appearance.[7][9]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues for atorvastatin and related compounds.
Step 1: Evaluate the Tailing Factor Calculate the USP tailing factor for the atorvastatin peak. A value significantly greater than 1.2 confirms a tailing issue that needs to be addressed.[6]
Step 2: Check the Mobile Phase pH Atorvastatin is a basic compound.[10] Ensure the mobile phase pH is sufficiently low (typically pH 2-4) to suppress the ionization of residual silanol groups on the column.[6][8]
Table 1: Effect of Mobile Phase pH on Atorvastatin Peak Tailing Factor
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape |
| 6.0 | 2.1 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 4.0 | 1.3 | Minor Tailing |
| 3.0 | 1.1 | Symmetrical |
Step 3: Consider Mobile Phase Additives If adjusting the pH is not sufficient, consider adding a basic competitor, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol sites and improve peak symmetry.[11]
Step 4: Assess the Column Condition An old or poorly maintained column can be a primary source of peak tailing.[6]
-
Column Flushing: Flush the column with a strong solvent to remove any contaminants.[7]
-
Column Replacement: If tailing persists, the column may be degraded and require replacement. Consider using a column with a highly deactivated, end-capped stationary phase to minimize silanol interactions.[2][6]
Step 5: Review Sample Preparation and Injection
-
Sample Concentration: High sample concentrations can lead to column overload and peak tailing.[6][7] Try diluting the sample.
-
Injection Solvent: The injection solvent should be weaker than or of similar strength to the mobile phase to prevent peak distortion.[6]
Guide 2: Addressing Peak Broadening
This guide outlines steps to troubleshoot and resolve issues of peak broadening, which can lead to poor resolution and reduced sensitivity.
Step 1: Check for Extra-Column Volume Excessive volume outside of the analytical column can cause significant band broadening.[3]
-
Tubing: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length between the injector, column, and detector to a minimum.[6]
-
Fittings: Ensure all fittings are properly connected and not leaking.
Step 2: Evaluate the Flow Rate An inconsistent or incorrect flow rate can affect peak width.[9]
-
Pump Performance: Check the pump for pressure fluctuations, which may indicate a problem with seals or check valves.[12]
-
Flow Rate Optimization: Ensure the flow rate is optimized for the column dimensions and particle size.
Step 3: Assess Column Efficiency A loss of column efficiency will result in broader peaks.
-
Theoretical Plates: Calculate the number of theoretical plates for the atorvastatin peak and compare it to the manufacturer's specifications. A significant decrease indicates a problem with the column.
-
Column Voids: A void at the head of the column can cause peak broadening and splitting.[6] This often requires column replacement.
Step 4: Check System Temperature Temperature fluctuations can impact retention times and peak widths.[9]
-
Column Compartment: Use a thermostatically controlled column compartment to maintain a stable temperature.
Experimental Protocols
Protocol 1: Standard HPLC Method for Atorvastatin and Related Compounds
This protocol provides a general reversed-phase HPLC method that can be used as a starting point for the analysis of atorvastatin.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[10]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[13]
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Mechanism of silanol interaction and pH effect.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. maxisci.com [maxisci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
Controlling stereoisomers in the chiral synthesis of the atorvastatin side chain
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereocontrolled synthesis of the atorvastatin (B1662188) side chain.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Boron-Mediated Asymmetric Aldol (B89426) Reaction
Q: My boron-mediated aldol reaction to synthesize the β-hydroxyketone intermediate is showing a low diastereomeric ratio (anti:syn). What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity in this key step can be attributed to several factors. Here's a systematic guide to troubleshooting the issue:
-
Moisture Contamination: Boron enolates are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Incorrect Temperature Control: The formation of the boron enolate and the subsequent aldol reaction are highly temperature-dependent. The enolate formation should be carried out at a low temperature, typically -78 °C, to ensure kinetic control. Allowing the temperature to rise prematurely can lead to decreased selectivity.
-
Suboptimal Boron Reagent or Base: The choice of boron reagent and tertiary amine base is critical. Dicyclohexylboron trifluoromethanesulfonate (B1224126) in combination with triethylamine (B128534) is a commonly used system that provides good selectivity.[1] Ensure the purity and reactivity of these reagents.
-
Slow Addition of Aldehyde: The pyrrolic aldehyde should be added slowly to the pre-formed boron enolate at low temperature.[1] A rapid addition can lead to localized warming and a decrease in diastereoselectivity.
-
Monitoring Reaction Progress: Use thin-layer chromatography (TLC) to monitor the reaction.[1] Pushing the reaction for too long or at elevated temperatures can lead to side reactions and erosion of the diastereomeric ratio.
Problem 2: Poor Enantioselectivity in Enzymatic Reduction of β-Ketoesters
Q: I am using a carbonyl reductase to reduce a β-ketoester for the synthesis of the chiral diol, but the enantiomeric excess (ee) of my product is below the desired >99%. What could be the issue?
A: Achieving high enantioselectivity in enzymatic reductions depends on the enzyme's intrinsic properties and the reaction conditions. Here are some troubleshooting steps:
-
Enzyme Selection and Activity: Not all carbonyl reductases will exhibit high stereoselectivity for the atorvastatin side chain precursors. It is crucial to select a reductase with a known high preference for producing the desired stereoisomer. For instance, a robust carbonyl reductase from Lactobacillus brevis (LbCR) has shown excellent diastereoselectivity (>99.5% de) for the synthesis of the syn-3,5-dihydroxy hexanoate (B1226103) side chain.[2]
-
Cofactor Regeneration: Efficient regeneration of the NADPH or NADH cofactor is essential for maintaining enzyme activity and selectivity. A common issue is an inefficient cofactor regeneration system. Using a coupled enzyme system, such as glucose dehydrogenase, can improve the regeneration efficiency.[2]
-
Substrate Inhibition: Some enzymes can be inhibited by high concentrations of the substrate.[3] This can affect both the reaction rate and the enantioselectivity. Consider a fed-batch approach where the substrate is added gradually to maintain a low, optimal concentration.
-
pH and Temperature Optima: Enzymes have optimal pH and temperature ranges for their activity and stability. Ensure your reaction buffer is at the optimal pH for the specific reductase you are using and that the temperature is maintained within the enzyme's active range.
-
Purity of Substrate: Impurities in the β-ketoester substrate can sometimes inhibit the enzyme or act as alternative substrates, leading to lower enantioselectivity. Ensure the starting material is of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling the two chiral centers in the atorvastatin side chain?
A1: The two main strategies are chemical synthesis using chiral auxiliaries or catalysts, and biocatalytic methods using enzymes.
-
Chemical Synthesis: This often involves diastereoselective reactions, such as the boron-mediated asymmetric aldol reaction, to set the stereochemistry.[1][4] Chiral starting materials like D-aspartic acid or L-malic acid can also be used as a chiral pool.[4]
-
Biocatalysis: This approach utilizes enzymes like aldolases, reductases, and lipases to perform highly stereoselective transformations.[5][6] For example, a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) can be used in a one-pot tandem aldol reaction to install both stereogenic centers with high enantiomeric and diastereomeric excess.[3]
Q2: What are the advantages of using an enzymatic approach for the synthesis of the atorvastatin side chain?
A2: Enzymatic methods offer several advantages over traditional chemical routes:
-
High Stereoselectivity: Enzymes are often highly specific, leading to products with very high enantiomeric and diastereomeric purity.[3][5]
-
Milder Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which is more environmentally friendly.
-
Reduced Use of Hazardous Reagents: Enzymatic methods can eliminate the need for toxic heavy metals or pyrophoric reagents often used in chemical synthesis.[5]
-
Greener and More Efficient: Biocatalytic routes can be more efficient and generate less waste, contributing to a "greener" synthesis.[1]
Q3: Can you provide a summary of the expected yields and stereoselectivities for key reactions?
A3: Yes, the following tables summarize quantitative data for some of the key stereoselective reactions used in the synthesis of the atorvastatin side chain.
Table 1: Boron-Mediated Asymmetric Aldol Reaction [1]
| Parameter | Value |
| Reaction Type | Boron-mediated asymmetric Aldol reaction |
| Reactants | β-alkoxy methylketone, Pyrrolic aldehyde |
| Scale of Reaction (Pyrrolic aldehyde) | 50 g |
| Yield of Aldol Product | 81% |
| Diastereomeric Ratio (anti:syn) | 91:9 |
| Overall Yield of Atorvastatin Calcium | 41% (over 6 steps) |
Table 2: Enzyme-Catalyzed Tandem Aldol Reaction [3]
| Parameter | Value |
| Enzyme | 2-deoxyribose-5-phosphate aldolase (DERA) |
| Enantiomeric Excess | >99.9% |
| Diastereomeric Excess (crude) | 96.6% |
| Diastereomeric Excess (after crystallization) | 99.8% |
| Volumetric Productivity | 30.6 g/liter per h |
Table 3: Carbonyl Reductase-Catalyzed Reduction [2]
| Parameter | Value |
| Enzyme | Carbonyl reductase from Lactobacillus brevis (LbCR) |
| Substrate Concentration | 300 g/L |
| Diastereomeric Excess (de) | >99.5% |
| Space-Time Yield | 351 g/L/d |
Detailed Experimental Protocols
Protocol 1: Boron-Mediated Asymmetric Aldol Reaction for Atorvastatin Synthesis [1]
-
Enolate Formation:
-
Under an inert argon atmosphere, cool a solution of the β-alkoxy methylketone in anhydrous solvent to -78 °C.
-
Sequentially add dicyclohexylboron trifluoromethanesulfonate and a tertiary amine base (e.g., triethylamine) to form the boron enolate.
-
-
Aldol Reaction:
-
Slowly add a solution of the pyrrolic aldehyde in the same anhydrous solvent to the reaction mixture containing the boron enolate at -78 °C.
-
Stir the reaction for a specified period until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate buffer.
-
Extract the crude product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica (B1680970) gel to obtain the desired β-hydroxyketone.
-
Protocol 2: DERA-Catalyzed One-Pot Tandem Aldol Reaction [3]
-
Reaction Setup:
-
Prepare a buffered aqueous solution containing the 2-deoxyribose-5-phosphate aldolase (DERA) enzyme.
-
Add the starting materials for the tandem aldol reaction.
-
-
Reaction Execution:
-
Maintain the reaction at a controlled temperature and pH.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).
-
-
Product Isolation and Conversion:
-
Upon completion, isolate the enzymatic lactol product.
-
Use an inexpensive oxidation method to convert the lactol into the corresponding lactone.
-
-
Purification:
-
The crude lactone can be purified by crystallization to achieve high diastereomeric and enantiomeric excess.
-
Visualizations
Caption: Workflow for Boron-Mediated Asymmetric Aldol Reaction.
Caption: Troubleshooting Logic for Low Diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Atorvastatin Acetonide tert-Butyl Ester stability issues and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atorvastatin (B1662188) Acetonide tert-Butyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is Atorvastatin Acetonide tert-Butyl Ester and what is its role in Atorvastatin synthesis?
This compound is a key synthetic intermediate in the manufacturing of Atorvastatin, a widely used HMG-CoA reductase inhibitor for lowering cholesterol.[1][2][] It is a protected form of the dihydroxy acid side chain of Atorvastatin, which allows for specific chemical modifications on other parts of the molecule before the final deprotection steps to yield the active pharmaceutical ingredient (API), Atorvastatin calcium.[4]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[5][6] For long-term storage, temperatures of -20°C (for up to one month) or -80°C (for up to six months) are recommended.[1][7] It should be protected from light, heat, and moisture.
Q3: What are the primary degradation pathways for Atorvastatin and its intermediates?
Atorvastatin and its intermediates, including the acetonide tert-butyl ester, are susceptible to degradation under various stress conditions:
-
Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the ester and cleavage of the acetonide protecting group. Acidic conditions are known to promote the formation of Atorvastatin lactone.[8][9][10]
-
Oxidation: The pyrrole (B145914) ring and other parts of the molecule are susceptible to oxidation, leading to the formation of various oxidative degradation products.[11][12][13]
-
Thermal Degradation: Exposure to high temperatures can cause decomposition.[11][12][13]
-
Photodegradation: The compound can degrade upon exposure to light, particularly UV light.[12][13]
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by HPLC Analysis
Possible Cause 1: On-Column Degradation
-
Troubleshooting:
-
Ensure the mobile phase pH is compatible with the compound's stability. For statins, a slightly acidic to neutral pH is often preferred.
-
Reduce the column temperature to minimize thermal degradation during analysis.
-
Use a shorter analysis time if possible.
-
Possible Cause 2: Incomplete Reaction or Carryover of Starting Materials
-
Troubleshooting:
-
Review the synthesis protocol to ensure complete conversion.
-
Optimize purification steps (e.g., chromatography, recrystallization) to effectively remove unreacted starting materials and reagents.
-
Possible Cause 3: Degradation During Sample Preparation or Storage
-
Troubleshooting:
-
Prepare samples fresh before analysis.
-
If storage is necessary, store sample solutions at low temperatures (2-8°C) and protect them from light.
-
Use solvents for sample preparation that are known to be compatible and non-reactive with the analyte.
-
Issue 2: Formation of Atorvastatin Lactone
Possible Cause: Acidic Conditions
-
Explanation: Atorvastatin and its precursors can undergo intramolecular cyclization under acidic conditions to form the corresponding lactone.[8][14]
-
Troubleshooting:
-
Avoid acidic conditions during synthesis, work-up, and purification.
-
If acidic conditions are unavoidable, minimize the exposure time and temperature.
-
Use a non-acidic method for the removal of the acetonide and tert-butyl ester protecting groups in the final steps of Atorvastatin synthesis.
-
Issue 3: Variability in Experimental Results
Possible Cause: Instability of the Compound
-
Troubleshooting:
-
Strictly control experimental conditions such as temperature, light exposure, and humidity.
-
Use fresh batches of the compound for critical experiments.
-
Perform a preliminary stability study under your specific experimental conditions to understand the compound's liability.
-
Summary of Forced Degradation Studies on Atorvastatin
While specific quantitative data for this compound is limited in the public domain, forced degradation studies on the final API, Atorvastatin calcium, provide valuable insights into the molecule's stability. The following table summarizes typical conditions and observations.
| Stress Condition | Reagents and Conditions | Typical Observations | Citations |
| Acid Hydrolysis | 0.1 N HCl, ambient temperature, 24 hours | Significant degradation, formation of Atorvastatin lactone and other degradation products. | [9][12] |
| Base Hydrolysis | 1 N NaOH, ambient temperature, 42 hours | Some degradation observed, but generally more stable than in acidic conditions. | [9][12] |
| Oxidation | 1% H₂O₂, ambient temperature, 24 hours | Considerable degradation. | [12][13] |
| Thermal Degradation | 105°C, 10 days | Degradation observed. | [12][13] |
| Photolytic Degradation | 1.2 million lux hours (visible), 200 W h/m² (UV) | Degradation observed. | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 W h/m².
-
-
Sample Analysis:
-
For liquid samples, neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration for analysis.
-
For solid samples, dissolve in a suitable solvent and dilute with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method, typically using a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[12][15]
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
For structural elucidation of unknown degradation products, LC-MS/MS analysis is recommended.[12]
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 125971-95-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCCC 2008, Volume 73, Issue 2, Abstracts pp. 229-246 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Atorvastatin Synthesis Technical Support Center: Minimizing Desfluoro and Other Specific Impurities
Welcome to the technical support center for atorvastatin (B1662188) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of desfluoro atorvastatin and other specific impurities during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common specific impurities in atorvastatin synthesis and what are their origins?
A1: The most frequently encountered impurities in atorvastatin synthesis are process-related organic impurities. Key impurities include:
-
Desfluoro Atorvastatin (Atorvastatin Impurity A): This impurity arises when benzaldehyde (B42025) is present as a contaminant in the 4-fluorobenzaldehyde (B137897) raw material used in the Paal-Knorr synthesis.[1]
-
Atorvastatin Lactone (Impurity H): This is a common degradation product that can form during the synthesis, particularly under acidic conditions or upon prolonged heating.[1][2] It is also an active metabolite of atorvastatin.
-
Diastereomers of Atorvastatin: These can form if the stereochemistry of the chiral side-chain is not properly controlled during synthesis.
-
Other Process-Related Impurities: These can include by-products from incomplete reactions, side-reactions of intermediates, and residual starting materials.[2]
Q2: What is the primary synthetic route for atorvastatin and where are the critical points for impurity formation?
A2: The most prominent industrial synthesis of atorvastatin utilizes the Paal-Knorr pyrrole (B145914) synthesis.[3] This involves the condensation of a 1,4-diketone intermediate with a primary amine that carries the chiral side-chain. The critical step for impurity formation is the pyrrole ring formation, where the purity of the starting materials and the reaction conditions (temperature, catalyst, reaction time) must be strictly controlled.[4][5]
Q3: How can I control the formation of desfluoro atorvastatin?
A3: Control of desfluoro atorvastatin primarily relies on the quality of the starting materials. It is crucial to use high-purity 4-fluorobenzaldehyde that is free from benzaldehyde contamination. Implementing rigorous incoming raw material testing is essential.
Q4: What conditions favor the formation of atorvastatin lactone and how can it be minimized?
A4: Atorvastatin lactone formation is favored by acidic conditions (pH < 3) and elevated temperatures.[6] To minimize its formation, it is important to avoid harsh acidic conditions during workup and purification steps. If acidic conditions are necessary, they should be as mild and brief as possible. Temperature control throughout the process is also critical.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of Desfluoro Atorvastatin detected in the final product. | Contamination of 4-fluorobenzaldehyde with benzaldehyde. | 1. Source high-purity 4-fluorobenzaldehyde with a certificate of analysis specifying low benzaldehyde content. 2. Implement a robust analytical method to test incoming lots of 4-fluorobenzaldehyde for benzaldehyde contamination. 3. If contamination is detected, consider purifying the 4-fluorobenzaldehyde via distillation before use. |
| Increased levels of Atorvastatin Lactone in the crude or final product. | Exposure to acidic conditions during synthesis or workup. Prolonged heating during reaction or purification steps. | 1. Neutralize the reaction mixture promptly after the Paal-Knorr condensation. 2. Use mild acidic conditions (e.g., acetic acid) for catalysis and avoid strong acids.[6] 3. Optimize reaction time and temperature to ensure complete conversion without prolonged exposure to heat.[4] 4. During purification by recrystallization, avoid prolonged heating of the solution. |
| Presence of multiple unidentified impurities. | Side reactions during the Paal-Knorr synthesis. Degradation of the product. | 1. Optimize the Paal-Knorr reaction conditions: experiment with milder catalysts (e.g., p-toluenesulfonic acid, Lewis acids) and lower reaction temperatures.[7][8] 2. Ensure efficient removal of water formed during the reaction, as its presence can affect the reaction rate and potentially lead to side products.[5] 3. Purify the 1,4-diketone and amine starting materials to remove any potential contaminants that could lead to side reactions. 4. Utilize purification techniques such as column chromatography or recrystallization to remove impurities from the final product.[7] |
| Low yield in the Paal-Knorr condensation step. | Incomplete reaction. Steric hindrance in starting materials. Inactive catalyst. | 1. Increase reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC.[7] 2. Consider using a stronger dehydrating agent to drive the reaction to completion.[7] 3. Ensure the use of a fresh and active acid catalyst. 4. If steric hindrance is an issue, more forcing conditions may be necessary, but this must be balanced against the risk of impurity formation. |
Quantitative Data on Impurity Formation
The following table summarizes data from forced degradation studies, which indicate the conditions under which certain impurities are likely to form.
| Stress Condition | Key Impurities Formed/Increased | Observation |
| Acidic Hydrolysis (0.1 N HCl) | Atorvastatin Lactone (Impurity H), Impurity J, Unknown Impurity A1 | Significant degradation occurs, with lactonization being a primary degradation pathway. |
| Oxidative Stress (1% H₂O₂) | Impurity L, Impurity D, Unknown Impurities O1 & O2 | The pyrrole ring is susceptible to oxidation. |
| Thermal Stress (105°C) | Atorvastatin Lactone (Impurity H), Impurity J | Elevated temperatures can promote lactonization and other degradation reactions. |
| Photolytic Stress (UV and visible light) | Impurity J, Impurity L, Impurity D | Atorvastatin shows sensitivity to light, leading to the formation of specific degradation products. |
Data synthesized from forced degradation studies. Actual impurity profiles in a synthetic batch will depend on the specific process parameters.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Atorvastatin and Its Impurities
This protocol is a representative method for the analysis of atorvastatin and its related substances.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent C18 column.
-
Mobile Phase A: Water:Trifluoroacetic acid (100:0.10 v/v).
-
Mobile Phase B: Acetonitrile:Trifluoroacetic acid (100:0.10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 10 50 15 70 20 90 | 25 | 90 |
-
System Suitability: The resolution between Atorvastatin and its closely eluting impurities (Impurities B and C) should be greater than 2.0. The tailing factor for the Atorvastatin peak should be around 1.0.
Protocol 2: Purification of Atorvastatin by Recrystallization
This protocol outlines a general procedure for purifying crude atorvastatin to remove process-related impurities.
-
Solvent Selection: Choose a solvent or solvent system in which atorvastatin is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol/water or methanol/water mixtures.
-
Dissolution: Dissolve the crude atorvastatin in the minimum amount of the hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal of pure atorvastatin can induce crystallization if it does not occur spontaneously.
-
Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a controlled temperature to remove residual solvent.
Visualizations
Caption: A simplified workflow for atorvastatin synthesis via the Paal-Knorr reaction.
Caption: Logical relationships in the formation of key atorvastatin impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpn.org [rjpn.org]
- 3. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 5. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Challenges in scaling up atorvastatin intermediate synthesis to kilogram scale
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the kilogram-scale synthesis of atorvastatin (B1662188) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the Paal-Knorr synthesis for the atorvastatin pyrrole (B145914) intermediate?
A1: The Paal-Knorr condensation for atorvastatin's pyrrole core formation is a critical but often slow reaction on a large scale.[1][2] Key challenges include:
-
Slow Reaction Rate: The condensation between the 1,4-diketone and the chiral amine intermediate can be sluggish, leading to long reaction times (over 100 hours) and reduced plant efficiency, especially at kilogram scales.[1][2]
-
Sub-optimal Yields: Inefficient conversion can lead to lower than expected yields of the desired pyrrole intermediate.
-
Impurity Formation: Extended reaction times and high temperatures can promote the formation of byproducts, complicating purification.[3][4]
-
Water Removal: The reaction generates water, which can hinder the reaction's progress. Efficient removal of water is crucial for driving the equilibrium towards product formation.[1]
Q2: What types of impurities are commonly observed during the synthesis of atorvastatin and its intermediates at scale?
A2: Several impurities can arise during the kilogram-scale synthesis of atorvastatin. These can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Atorvastatin Lactone: This is a frequently observed impurity that can form under acidic conditions, particularly during the deprotection of the side chain.[3][5]
-
Ether and Ketal Impurities: These can form as byproducts and may be present in the final product at levels that require control.[6]
-
Desfluoro Atorvastatin: An impurity arising from the use of starting materials lacking the fluorine substituent.[3]
-
Epimers: Diastereomeric impurities such as (3S, 5S)- and (3S, 5R)-epimers of atorvastatin can be formed.[3]
-
"Diamino Atorvastatin": This impurity can result from impure amine starting material.[3]
Q3: What are the challenges associated with the final deprotection and isolation steps of atorvastatin calcium on a large scale?
A3: The final stages of converting the protected intermediate to the active pharmaceutical ingredient (API), atorvastatin calcium, present several process issues.[5][7] Simultaneous removal of both the ketal and tert-butyl ester protecting groups under acidic conditions can lead to the formation of multiple, difficult-to-separate impurities.[5] The amorphous form of atorvastatin calcium, initially used, exhibited poor filtration and drying characteristics in large batches, and was sensitive to heat, light, oxygen, and moisture.[8] This led to the development of a more stable and process-friendly crystalline form (Form I).[8]
Troubleshooting Guides
Paal-Knorr Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Slow Reaction Rate | Inefficient catalysis. | Optimize the catalyst system. Pivalic acid is an effective catalyst.[9] The addition of a tertiary amine, such as N-ethylmorpholine, can significantly enhance the reaction rate and improve yield.[4] |
| Incomplete removal of water byproduct. | Use a Dean-Stark apparatus or azeotropic distillation with a suitable solvent system (e.g., Toluene-Heptane-THF) to effectively remove water as it is formed.[1][9] | |
| High Impurity Levels | Prolonged reaction time at high temperatures. | By accelerating the reaction with an optimized catalyst system (see above), the required reaction time can be reduced, minimizing the formation of thermal degradation products.[1][2] |
| Impure starting materials. | Ensure the purity of the 1,4-diketone and the chiral amine intermediate before starting the condensation. |
Purification & Isolation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Difficult to Separate Impurities After Deprotection | Simultaneous deprotection of ketal and ester groups. | Employ a stepwise deprotection strategy. First, isolate the pure, crystalline diol intermediate after ketal deprotection before proceeding to the ester hydrolysis.[5][7] |
| Low Purity of Final Atorvastatin Calcium | Inefficient removal of unreacted starting materials and organic impurities. | Utilize a convenient ethyl acetate (B1210297) extraction procedure during the ester hydrolysis and counter-ion exchange step. Ethyl acetate can quench excess base, remove organic impurities, and extract the final atorvastatin calcium salt.[5][7][10] |
| Poor Filtration and Drying of Amorphous Product | Inherent properties of the amorphous solid. | Target the crystallization of a stable polymorphic form, such as Form I (trihydrate), which exhibits improved filtration, drying, and stability properties.[8] |
Quantitative Data Summary
Table 1: Kilogram-Scale Atorvastatin Calcium Synthesis Data [5][7]
| Step | Starting Material | Product | Scale | Yield | Purity |
| Ketal Deprotection | Protected Intermediate 4 | Diol Intermediate 5 | 7.0 kg | 96% | >99% |
| Ester Hydrolysis & Salt Formation | Diol Intermediate 5 | Atorvastatin Hemi-calcium Salt 1 | 6.3 kg | 78.7% (over two steps) | 99.9% |
Experimental Protocols
Protocol 1: Kilogram-Scale Paal-Knorr Condensation
This protocol is based on an optimized industrial process.[4]
-
Reaction Setup: Charge a suitable reactor with the chiral amine intermediate (1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) and toluene.
-
Addition of Diketone: Warm the mixture to 50°C under a nitrogen atmosphere and add the atorvastatin diketone.
-
Catalyst Addition: At 50°C, add pivalic acid followed by N-ethylmorpholine.
-
Reaction: Heat the suspension to reflux with concomitant removal of water using a Dean-Stark apparatus.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture and proceed with the isolation and purification of the protected atorvastatin intermediate. This may involve washing with aqueous solutions and crystallization from a suitable solvent like isopropanol.
Protocol 2: Improved Kilogram-Scale Deprotection and Isolation of Atorvastatin Calcium[5][7]
-
Ketal Deprotection:
-
Charge a glass-lined reactor with isopropyl alcohol, water, the protected atorvastatin intermediate, and hydrochloric acid.
-
Heat the suspension to 60°C with vigorous stirring for 1 hour.
-
Cool the solution to 5°C and stir for 30 minutes to precipitate the diol intermediate.
-
Isolate the crystalline solid by centrifugation, wash with water, and dry.
-
-
Ester Hydrolysis and Salt Formation:
-
In a separate reactor, prepare a solution of sodium hydroxide (B78521) in methanol (B129727) and water.
-
Add the dried diol intermediate to this solution under vigorous stirring and heat to 40°C for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, distill off the methanol under reduced pressure.
-
Impurity Removal: Add ethyl acetate to the aqueous residue to quench excess NaOH and extract unreacted starting material and organic impurities. Separate the aqueous layer.
-
Calcium Salt Formation: Add an aqueous solution of calcium acetate to the aqueous layer containing the sodium salt of atorvastatin.
-
Extraction of Final Product: Extract the formed atorvastatin hemi-calcium salt with ethyl acetate.
-
Crystallization: Wash the combined organic layers, evaporate the solvent, and crystallize the final product from hot ethanol (B145695) to achieve high purity.
-
Visualizations
Caption: High-level workflow for the kilogram-scale synthesis of Atorvastatin Calcium.
Caption: Decision tree for troubleshooting the Paal-Knorr reaction in atorvastatin synthesis.
References
- 1. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 2. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 5. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2560951A1 - Production of atorvastatin low in ether impurities - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. books.rsc.org [books.rsc.org]
- 10. An improved kilogram-scale preparation of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Atorvastatin Intermediates: A Comparative Analysis of Acetonide vs. Other Protecting Groups
For researchers and professionals in drug development, the selection of an appropriate protecting group strategy is a critical decision in the synthesis of active pharmaceutical ingredients (APIs) like Atorvastatin (B1662188). This guide provides an objective comparison of Atorvastatin Acetonide tert-Butyl Ester with other protected intermediates, focusing on performance metrics supported by experimental data to inform synthetic route optimization.
The synthesis of Atorvastatin, a leading drug for lowering cholesterol, involves a multi-step process where the protection of the diol functionality in the side chain is a key consideration. The choice of protecting group significantly impacts the overall yield, purity, stability, and ease of handling of the intermediates. This comparison will focus on the widely used this compound and contrast its performance with other protecting group strategies, including silyl (B83357) ethers and boronate esters.
Key Performance Indicators: A Tabular Comparison
To facilitate a clear comparison, the following table summarizes the key performance indicators for different protected atorvastatin intermediates. The data is compiled from various sources, including patents and academic literature.
| Protecting Group Strategy | Intermediate Structure | Typical Yield (%) | Purity (%) | Stability Profile | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Acetonide | This compound | ~63% (from diketone)[1] | High | Generally stable to chromatographic purification and various reaction conditions. | Acidic hydrolysis (e.g., HCl in methanol)[2] | Crystalline and easy to handle; stable intermediate. | Deprotection requires acidic conditions which may affect other functional groups. |
| Silyl Ethers (e.g., TBS) | Atorvastatin TBS Ether tert-Butyl Ester | Data not readily available in direct comparison | Variable | Prone to hydrolysis, especially under acidic conditions. Stability order: TMS < TES < TBS < TIPS < TBDPS.[3] | Fluoride (B91410) sources (e.g., TBAF) or acidic conditions.[3][4] | Mild deprotection conditions possible. | Can be less stable for multi-step synthesis and purification; potential for silicon-containing impurities. Industrial application can be challenging due to hydrolytic instability.[5] |
| Boronate Esters | Atorvastatin Phenylboronate tert-Butyl Ester | Data not readily available in direct comparison | Variable | Requires anhydrous conditions for formation; deprotection under aqueous basic conditions. | Aqueous base (e.g., NaOH). | Milder deprotection than acetonides. | Boronic acids can be expensive; potential for boron-containing impurities. |
Experimental Protocols and Methodologies
Synthesis of this compound (Paal-Knorr Condensation)
The Paal-Knorr synthesis is a cornerstone in the industrial production of Atorvastatin. This reaction constructs the central pyrrole (B145914) ring.
Reaction:
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate + 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide → this compound
Typical Protocol:
-
A solution of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate and 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide in a suitable solvent system (e.g., a mixture of toluene, heptane, and THF) is prepared.
-
A catalyst, such as pivalic acid, is added to the mixture.
-
The reaction mixture is heated to reflux, and water is removed azeotropically.
-
Upon completion, the reaction is cooled, and the product is isolated and purified, often by crystallization.
A study optimizing this reaction reported a yield of up to 63.11% by adjusting the catalyst concentration.[1]
Deprotection of this compound
Reaction:
This compound → Atorvastatin Diol tert-Butyl Ester
Typical Protocol:
-
The this compound is dissolved in a solvent such as methanol.
-
An aqueous solution of a strong acid, like hydrochloric acid, is added.
-
The reaction is stirred at room temperature until the deprotection is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The product is then worked up to isolate the diol.
Synthesis of Silyl-Protected Atorvastatin Intermediates
The protection of the diol as a silyl ether, for example, a tert-butyldimethylsilyl (TBS) ether, is an alternative strategy.
Typical Protocol for Silylation:
-
The atorvastatin diol intermediate is dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
A silylating agent (e.g., TBS-Cl) and a base (e.g., imidazole (B134444) or triethylamine) are added.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated and purified, typically by chromatography.
Deprotection of Silyl Ethers
A key advantage of silyl ethers is the variety of deprotection methods available.
Typical Protocol using Fluoride:
-
The silyl-protected atorvastatin intermediate is dissolved in a solvent like tetrahydrofuran (B95107) (THF).
-
A solution of a fluoride source, most commonly tetrabutylammonium (B224687) fluoride (TBAF), is added.
-
The reaction is stirred at room temperature until the silyl group is cleaved.
-
The product is then isolated and purified.
The relative stability of different silyl ethers to acidic and basic conditions allows for selective deprotection strategies in more complex syntheses.[3]
Signaling Pathways and Logical Relationships
The choice of protecting group influences the overall synthetic pathway and efficiency. The following diagrams illustrate the logical flow of the synthesis and the key decision points.
Caption: Synthetic workflow for Atorvastatin highlighting the protecting group choice.
The following diagram illustrates the decision-making process based on key intermediate properties.
Caption: Decision tree for selecting an appropriate protecting group in Atorvastatin synthesis.
Conclusion
The selection of a protecting group for the diol functionality in atorvastatin synthesis is a trade-off between the stability of the intermediate and the conditions required for its removal.
-
This compound stands out as a robust and widely used intermediate. Its high stability and crystalline nature make it well-suited for large-scale industrial production where consistency and ease of handling are paramount. The main drawback is the need for acidic conditions for deprotection.
-
Silyl ethers , such as TBS, offer the advantage of milder deprotection conditions, which can be beneficial in the presence of acid-sensitive functional groups. However, their lower hydrolytic stability can pose challenges during multi-step syntheses and purification, potentially leading to lower overall yields and the introduction of silicon-based impurities.
-
Boronate esters also allow for milder deprotection under basic conditions. However, the cost of boronic acids and the need for anhydrous reaction conditions can be limiting factors.
Ultimately, the optimal choice of protecting group depends on the specific requirements of the synthetic route, including the scale of the reaction, the presence of other functional groups, and cost considerations. For many applications, the reliability and proven track record of this compound make it the intermediate of choice. However, for syntheses requiring milder deprotection conditions, silyl ethers or boronate esters may present viable alternatives, provided their stability limitations are carefully managed.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. WO2008103016A1 - Atorvastatin intermediates and method for producing the same - Google Patents [patents.google.com]
Comparison of different synthesis routes for the atorvastatin chiral side chain
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a leading synthetic cholesterol-lowering drug, is characterized by its chiral (3R,5R)-dihydroxyheptanoic acid side chain, which is crucial for its biological activity. The stereoselective synthesis of this side chain is a key challenge in the manufacturing of atorvastatin. This guide provides an objective comparison of three prominent synthesis routes: a biocatalytic approach using 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), another biocatalytic method employing a ketoreductase (KRED), and a multi-step chemical synthesis commencing from (R)-epichlorohydrin. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the three synthesis routes, offering a clear comparison of their efficiency and stereoselectivity.
| Parameter | DERA-Catalyzed Route | KRED-Based Route | Chemical Synthesis from (R)-Epichlorohydrin |
| Key Intermediate | (3R, 5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone | (S)-ethyl-4-chloro-3-hydroxybutyrate | tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate |
| Overall Yield | Not explicitly stated as a multi-step overall yield | Not explicitly stated as a multi-step overall yield | 55% (over nine steps)[1] |
| Key Step Yield | 76%[2] | >99.0%[3] | 99% (for a key intermediate)[4][5] |
| Enantiomeric Excess (ee) | >99.9%[4][[“]] | >99.9%[3] | High enantiomeric purity reported[1] |
| Diastereomeric Excess (de) | 96.6% (improves to 99.8% after crystallization)[[“]] | Not applicable for this intermediate | Not explicitly stated |
| Key Advantages | One-pot tandem reaction, high stereoselectivity | High yield and enantioselectivity, "green" process | Well-established chemical route |
| Key Disadvantages | Enzyme stability can be a challenge[2][7] | Requires a coenzyme regeneration system[8] | Multi-step, potential for lower overall yield |
Experimental Protocols
This section provides detailed methodologies for the key transformations in each of the three synthesis routes.
DERA-Catalyzed Synthesis of (3R, 5S)-6-chloro-2,4,6-trideoxy-erythro-hexose
This biocatalytic route utilizes a 2-deoxy-D-ribose-5-phosphate aldolase (DERA) to catalyze a tandem aldol (B89426) condensation.
Materials:
-
Recombinant DERA from Streptococcus suis[2]
-
Acetaldehyde[2]
-
Chloroacetaldehyde[2]
-
Potassium phosphate (B84403) buffer[9]
Procedure:
-
A reaction mixture is prepared containing 200 mM acetaldehyde (B116499) and 100 mM chloroacetaldehyde (B151913) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).[2]
-
The reaction is initiated by the addition of the recombinant DERA enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 40°C) for a specified period (e.g., 8 hours).[2]
-
The reaction progress is monitored by a suitable analytical method, such as HPLC.
-
Upon completion, the product, (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose, is isolated and purified from the reaction mixture. The reported yield for this bioconversion is 76%.[2]
KRED-Based Synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate
This "green-by-design" biocatalytic process employs a ketoreductase for the asymmetric reduction of a prochiral ketone.[10]
Materials:
-
Recombinant E. coli expressing a carbonyl reductase (e.g., from Candida magnoliae)[3]
-
Ethyl 4-chloro-3-oxobutanoate (COBE)[3]
-
Glucose (for cofactor regeneration)[8]
-
NADP+[8]
-
Glucose dehydrogenase (GDH)[8]
-
Potassium phosphate buffer[8]
-
n-butyl acetate[8]
Procedure:
-
A two-phase system is prepared with an aqueous buffer (e.g., potassium phosphate buffer, pH 6.5) and an organic solvent (e.g., n-butyl acetate) to dissolve the substrate and product.[8]
-
The recombinant E. coli cells containing the carbonyl reductase and glucose dehydrogenase are suspended in the aqueous phase.
-
The substrate, ethyl 4-chloroacetoacetate (COBE), is added to the reaction mixture. A high substrate concentration of up to 3000 mM has been reported.[3]
-
Glucose and NADP+ are added to facilitate the in-situ regeneration of the NADPH cofactor.
-
The reaction is carried out at a controlled temperature (e.g., 20°C) with agitation for a duration of approximately 14-28 hours.[3][8]
-
The product, (S)-ethyl-4-chloro-3-hydroxybutanoate, is extracted from the organic phase. This process can achieve a yield of over 99.0% with an enantiomeric excess of greater than 99.9%.[3]
Chemical Synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate from (R)-Epichlorohydrin
This multi-step chemical synthesis provides a well-established route to a key chiral intermediate of the atorvastatin side chain. A crucial step in this sequence is the synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile.
Synthesis of (S)-4-chloro-3-hydroxybutanenitrile (Precursor):
-
(S)-epichlorohydrin is reacted with potassium cyanide in the presence of an acid (e.g., sulfuric acid) to yield (S)-4-chloro-3-hydroxybutanenitrile.[11]
Synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile: Materials:
-
Trimethylsilyl (B98337) chloride (57.2 g)[4][5]
-
Triethylamine (B128534) (53.4 g)[4][5]
-
Ethyl acetate[5]
-
21% aqueous sodium chloride solution[5]
-
Anhydrous sodium sulphate[5]
Procedure:
-
To a solution of (S)-4-chloro-3-hydroxybutanenitrile (52.5 g) in THF (150 mL) under an inert atmosphere at 25°C, add trimethylsilyl chloride (57.2 g).[4][5]
-
Add a solution of triethylamine (53.4 g) in THF (100 mL) to the reaction mixture, maintaining the temperature below 40°C.[4][5]
-
Add a catalytic amount of sodium iodide and stir the mixture for 5 hours at 40°C.[4][5]
-
Monitor the reaction for completion using GC or TLC.
-
After completion, cool the reaction to 0°C and add a 21% aqueous solution of sodium chloride (500 mL).[5]
-
Extract the aqueous layer with ethyl acetate (B1210297) (2 x 300 mL).[5]
-
Combine the organic layers, dry with anhydrous sodium sulphate, filter, and concentrate under reduced pressure to obtain (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile as a light brown liquid (84.0 g, 99% yield).[4][5]
This intermediate subsequently undergoes a Blaise reaction and a series of further transformations including hydrogenation to yield the final product, tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[1]
Visualization of Synthesis Route Comparison
The following diagram illustrates the logical flow and key characteristics of the compared synthesis routes for the atorvastatin chiral side chain.
Caption: A comparative workflow of three synthesis routes for the atorvastatin chiral side chain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile synthesis - chemicalbook [chemicalbook.com]
- 5. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile | 727382-14-1 [chemicalbook.com]
- 6. consensus.app [consensus.app]
- 7. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 9. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C14H27NO4 | CID 2734288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Head-to-Head Battle: LC-MS versus HPLC-UV for Comprehensive Atorvastatin Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like atorvastatin (B1662188) is paramount to drug safety and efficacy. The choice of analytical technique for impurity profiling is a critical decision. This guide provides an objective comparison of two commonly employed methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.
The control of impurities in pharmaceutical products is a stringent requirement set by regulatory bodies such as the International Council for Harmonisation (ICH). For atorvastatin, a widely prescribed statin, a variety of process-related and degradation impurities can arise during its synthesis and storage. Accurate detection and quantification of these impurities are crucial. While HPLC-UV is a workhorse in quality control laboratories for its robustness and cost-effectiveness, LC-MS offers superior sensitivity and specificity, enabling both quantification and structural elucidation of impurities.
Quantitative Performance: A Comparative Analysis
The selection of an analytical method for impurity profiling hinges on its ability to meet the required levels of sensitivity, accuracy, and precision. The following table summarizes the quantitative performance of LC-MS and HPLC-UV for the analysis of atorvastatin and its impurities, with data collated from various studies.
| Parameter | LC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 21.5 ng/mL for specific impurities[1] | 3.45 ng/mL for atorvastatin[2] |
| Limit of Quantification (LOQ) | 0.09 - 70.8 ng/mL for specific impurities[1][3] | 10.45 ng/mL for atorvastatin[2] |
| Linearity (R²) | > 0.998[3] | > 0.999[4] |
| Precision (%RSD) | < 9% for impurities[3] | < 1.0% for atorvastatin[4] |
| Accuracy (% Recovery) | 90-120%[5] | 99.27% to 100.12%[2] |
Note: The data presented is a compilation from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The performance of each technique can vary based on the specific impurity, matrix, and instrumentation used.
The Verdict: Choosing the Right Tool for the Job
The choice between LC-MS and HPLC-UV for atorvastatin impurity profiling is not a one-size-fits-all decision and depends on the specific requirements of the analysis.
HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control and quantification of known impurities.[4][6] Its performance in terms of linearity, precision, and accuracy is well-established and meets the requirements for many applications in a regulated environment.
LC-MS , on the other hand, is the undisputed champion when it comes to sensitivity and specificity.[1][7] Its ability to provide molecular weight information makes it an indispensable tool for the identification of unknown impurities and for the quantification of trace-level impurities that may fall below the detection limits of UV detectors.[8][9] The use of tandem mass spectrometry (MS/MS) can further provide structural information, aiding in the complete characterization of impurities.
In a comprehensive impurity profiling strategy, a combination of both techniques is often the most effective approach. HPLC-UV can be employed for routine quality control of known impurities, while LC-MS can be utilized for method development, characterization of new impurities, and in-depth investigations when unexpected peaks are observed.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for both LC-MS and HPLC-UV methods for atorvastatin impurity analysis.
HPLC-UV Method for Atorvastatin and its Impurities
This method is designed for the quantification of atorvastatin and its known impurities in bulk drug substances and pharmaceutical formulations.
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient mixture of mobile phase A and mobile phase B.
-
Mobile Phase A: A mixture of buffer (e.g., 1.54 g/L ammonium (B1175870) acetate, pH 4.0 with glacial acetic acid), acetonitrile (B52724), and tetrahydrofuran (B95107) (70:25:5 v/v/v).[4]
-
Mobile Phase B: A mixture of buffer, acetonitrile, and tetrahydrofuran (25:70:5 v/v/v).[4]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., methanol) to a known concentration.
LC-MS Method for Atorvastatin Impurity Identification and Quantification
This method is suitable for the sensitive detection, identification, and quantification of known and unknown impurities.
-
Chromatographic System: A validated LC system coupled to a mass spectrometer.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[1]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.[1]
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 45 °C.[1]
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.[1]
-
Scan Mode: Full scan for impurity identification and multiple reaction monitoring (MRM) for quantification of specific impurities.[1]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v).[1]
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for atorvastatin impurity profiling.
Caption: Logical workflow for impurity identification and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. waters.com [waters.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Determination of arsenic, cadmium, mercury, lead and nickel as elemental impurities in atorvastatin calcium by inductively coupled mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Unknown: A Comparative Guide to the Structural Elucidation of Impurities in Atorvastatin Acetonide tert-Butyl Ester
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of unknown impurities in Atorvastatin (B1662188) Acetonide tert-Butyl Ester, a key intermediate in the synthesis of the widely prescribed cholesterol-lowering drug, Atorvastatin.
Forced degradation studies are a critical component of impurity profiling, providing insight into the degradation pathways and the formation of potential impurities under various stress conditions.[1][2] Statins, including Atorvastatin, are known to be susceptible to hydrolysis and oxidation.[1][2] Understanding the intrinsic stability of the drug substance is essential for developing stable formulations and ensuring patient safety.[1]
This guide delves into a comparative analysis of the most effective analytical techniques for identifying and characterizing these unknown impurities, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the successful identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a foundational technique for separation and quantification, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and standalone spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation.
| Analytical Technique | Principle | Key Performance Characteristics | Application in Impurity Profiling |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, excellent for quantification of known impurities.[3] Lower sensitivity and specificity for unknown identification compared to LC-MS.[3] | Routine purity testing, quantification of known impurities, monitoring of degradation kinetics. |
| LC-MS/MS | Separation by HPLC followed by mass analysis of parent and fragment ions. | High sensitivity and selectivity, provides molecular weight and fragmentation data crucial for identifying unknown structures.[3][4] | Gold standard for identifying and quantifying trace-level unknown impurities and degradation products.[3][4] |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables determination of elemental composition, significantly narrowing down potential structures for unknown impurities. | Definitive identification of elemental formulas of unknown impurities. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for unambiguous structure elucidation, providing information on connectivity and stereochemistry.[5][6] Can be used for quantification without a reference standard (qNMR).[7] | Definitive structural confirmation of isolated impurities.[5][6] |
Quantitative Data Summary
The following table summarizes typical performance data for HPLC-UV and LC-MS/MS methods in the analysis of Atorvastatin and its impurities, demonstrating the superior sensitivity of LC-MS/MS.
| Parameter | HPLC-UV[3] | LC-MS/MS[3] |
| Linearity Range | 5 - 2000 ng/mL | 0.2 - 151 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.45 - 22.86 ng/mL | 0.2 - 0.25 ng/mL |
| Accuracy (% Recovery) | 90.45% - 97.67% | 87% - 114% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable impurity analysis. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine analysis and quantification of impurities in Atorvastatin Acetonide tert-Butyl Ester.
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of methanol, acetonitrile (B52724), and 0.01 M sodium phosphate (B84403) buffer (pH 4.5) in a ratio of 40:30:30 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 247 nm.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This highly sensitive and selective method is ideal for the identification and quantification of unknown impurities, particularly at low concentrations.
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: Zorbax XDB Phenyl column (or equivalent).[3]
-
Mobile Phase: A mixture of 0.2% acetic acid buffer, methanol, and acetonitrile (20:16:64, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Ionization Mode: ESI in positive mode.[3]
-
MRM Transition: For Atorvastatin, monitor the transition from m/z 559.2 to 440.0.[3] For unknown impurities, full scan and product ion scan modes are utilized to determine molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isolated Impurities
NMR is the definitive technique for the structural elucidation of isolated unknown impurities.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
1H NMR: Provides information on the number and environment of protons.
-
13C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range proton-carbon correlations, crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
-
Visualizing the Workflow for Structural Elucidation
The following diagrams illustrate the logical workflow for the identification and structural elucidation of unknown impurities in this compound.
Caption: Workflow for Impurity Identification and Elucidation.
Caption: Relationship between Analytical Techniques and Information Yield.
References
- 1. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New perspectives of 19F MAS NMR in the characterization of amorphous forms of atorvastatin in dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating (3S,5S) and (3R,5R) Isomers of Atorvastatin Acetonide tert-Butyl Ester: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute in drug development. Atorvastatin (B1662188), a widely prescribed cholesterol-lowering medication, possesses two chiral centers, leading to four possible stereoisomers. The therapeutically active form is the (3R,5R)-isomer. Consequently, robust analytical methods are imperative to control the stereochemistry throughout the manufacturing process, including for key intermediates like Atorvastatin Acetonide tert-Butyl Ester. This guide provides a comparative overview of analytical techniques for differentiating the (3S,5S) and (3R,5R) isomers of this intermediate, supported by experimental data and detailed protocols.
Chromatographic Methods: The Gold Standard for Separation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the primary tool for the enantio- and diastereoselective separation of atorvastatin and its intermediates. These techniques exploit the differential interaction of stereoisomers with a chiral stationary phase (CSP) to achieve separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and widely used method for the separation of stereoisomers. The choice of the chiral stationary phase is paramount for achieving successful resolution.
Experimental Data Summary: Chiral HPLC of Atorvastatin Stereoisomers
| Parameter | Value | Reference |
| Column | Chiralcel® OD-RH | [1][2] |
| Mobile Phase | n-Hexane:2-Propanol (95:5 v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection | UV at 260 nm | [1][2] |
| Retention Time 1 | 3.23 min | [1][2] |
| Retention Time 2 | 3.85 min | [1][2] |
| Resolution (Rs) | 1.2 | [1][2] |
| Selectivity (α) | 1.24 | [2] |
Experimental Protocol: Chiral HPLC
This protocol is a representative method for the chiral separation of atorvastatin stereoisomers and can be used as a starting point for the (3S,5S) and (3R,5R) isomers of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OD-RH (or a similar cellulose-based chiral column).
-
Mobile Phase Preparation: Prepare a mixture of n-hexane and 2-propanol in a 95:5 volume-to-volume ratio. Ensure the solvents are HPLC grade and are thoroughly degassed.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two isomers should be resolved into distinct peaks. The relative peak areas can be used to determine the isomeric purity.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Experimental Protocol: Chiral SFC
A general protocol for the enantiomeric separation of atorvastatin can be adapted for the acetonide tert-butyl ester intermediate.
-
Instrumentation: An SFC system with a UV or photodiode array (PDA) detector.
-
Column: A chiral stationary phase suitable for SFC, such as a polysaccharide-based column.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or isopropanol). The specific ratio will need to be optimized.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent.
-
Chromatographic Conditions:
-
Back Pressure: Typically 100-200 bar
-
Column Temperature: 30-40 °C
-
Flow Rate: 2-5 mL/min
-
Detection Wavelength: As determined by the UV spectrum of the analyte.
-
-
Analysis: Inject the sample and acquire the chromatogram.
Spectroscopic Methods: Probing Molecular Structure
While chromatography is essential for physical separation, spectroscopic techniques provide information about the three-dimensional structure of the molecules and can be used to confirm the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. For differentiating diastereomers, subtle differences in the chemical shifts and coupling constants of corresponding protons and carbons can be observed. This is because diastereomers have different spatial arrangements of atoms, leading to distinct magnetic environments. While enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to observable differences in their NMR spectra.[3]
Data Interpretation:
-
¹H NMR: Look for differences in the chemical shifts of the protons on and near the chiral centers. The protons of the acetonide and tert-butyl groups may also show distinct signals for each isomer.
-
¹³C NMR: The carbon signals of the chiral centers and adjacent carbons are most likely to exhibit different chemical shifts between the (3S,5S) and (3R,5R) isomers.
-
NOESY/EXSY: These 2D NMR techniques can be used to study through-space interactions and chemical exchange, which can help in assigning the relative stereochemistry of diastereomers.[4]
A certificate of analysis for a commercial standard of this compound confirms that its ¹H NMR spectrum is consistent with the assigned structure, indicating its use in routine quality control.[5]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution without the need for crystallization.[6][7][8][9]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio in the IR spectrum.
-
Data Acquisition: Measure the VCD and IR spectra of the sample.
-
Computational Modeling: Perform quantum-mechanical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (3R,5R) isomer).
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.
Logical Flow for VCD-Based Absolute Configuration Determination
Caption: A flowchart illustrating the process of determining absolute configuration using VCD.
Conclusion
The analytical differentiation of the (3S,5S) and (3R,5R) isomers of this compound is crucial for ensuring the quality and efficacy of the final Atorvastatin API. Chiral HPLC and SFC are the most direct methods for separating and quantifying these isomers, with established protocols for the parent drug providing a strong basis for method development. Spectroscopic techniques like NMR can be used to distinguish between the diastereomers based on subtle differences in their spectra, while VCD offers a definitive method for determining the absolute configuration of each isolated isomer. A combination of these chromatographic and spectroscopic techniques provides a comprehensive analytical toolkit for researchers and drug development professionals working with atorvastatin and its intermediates.
References
- 1. medjpps.com [medjpps.com]
- 2. medjpps.com [medjpps.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. schrodinger.com [schrodinger.com]
- 7. Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Quantitative Purity Assessment of Atorvastatin Acetonide tert-Butyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative purity assessment of Atorvastatin Acetonide tert-Butyl Ester, a key intermediate in the synthesis of Atorvastatin. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose, offering high resolution and sensitivity. This document details a representative HPLC method and compares its performance with alternative techniques, supported by experimental data drawn from available literature and industry practices.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the industry standard for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates. Its ability to separate, identify, and quantify components in a mixture makes it ideal for detecting and measuring impurities in this compound.
Experimental Protocol: A Representative HPLC Method
While specific method parameters can vary between laboratories, the following protocol is based on established practices for the analysis of Atorvastatin and its intermediates.[1]
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: Zorbax SB C18, 4.6 mm x 250 mm, 5 µm particle size[1]
-
Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and acetonitrile (B52724) is commonly used.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV detection at 210 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
| Parameter | Result |
| Retention Time of this compound | ~ 15.2 min (Typical) |
| Purity by Area Normalization | > 99.0% |
| Known Impurity 1 | < 0.15% |
| Known Impurity 2 | < 0.15% |
| Unknown Impurities | < 0.10% |
| Total Impurities | < 1.0% |
Note: The retention times and impurity levels are representative and may vary depending on the specific HPLC conditions and the sample batch.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can also be employed for the purity assessment of pharmaceutical intermediates. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, different selectivity, or confirmatory data.
| Analytical Technique | Principle | Throughput | Resolution | Sensitivity | Key Advantages | Key Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Moderate | High | High | Robust, reproducible, high resolution, well-established for regulatory submissions.[2] | Higher cost of instrumentation and solvents compared to TLC/HPTLC. |
| UHPLC | Similar to HPLC but uses smaller particle size columns and higher pressures. | High | Very High | Very High | Faster analysis times and better resolution than HPLC.[1] | Higher instrument cost and more demanding on solvent quality. |
| HPTLC | Separation on a high-performance thin-layer chromatography plate with densitometric detection. | High | Moderate | Moderate | Cost-effective, high sample throughput, simple sample preparation.[3] | Lower resolution and sensitivity compared to HPLC. |
| Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Very High | Low | Low | Simple, rapid, and inexpensive for assay of the main component. | Not suitable for impurity profiling due to lack of separation.[3] |
| Quantitative NMR (qNMR) | Integration of NMR signals of the analyte against a certified internal standard. | Low | N/A | Moderate | Provides a direct measurement of purity without the need for a reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the quantitative purity assessment process using HPLC.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship for method selection.
References
A Comparative Guide to Analytical Methods for Atorvastatin Quality Control
For researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of pharmaceutical products is paramount. Atorvastatin (B1662188), a widely prescribed statin for managing hyperlipidemia, requires precise and reliable analytical methods for its quality control.[1][2] This guide provides an objective comparison of the most common analytical techniques used for the quantification of atorvastatin in bulk drug and pharmaceutical dosage forms: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The comparison is supported by experimental data from various validation studies, offering a clear perspective on the performance of each method.[3][4]
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, cost, and throughput. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for pharmaceutical analysis due to its high resolution and sensitivity.[4] High-Performance Thin-Layer Chromatography (HPTLC) offers advantages in terms of simplicity, lower cost, and high sample throughput, making it suitable for routine analysis.[5] UV-Visible Spectrophotometry is the simplest and most economical method, ideal for straightforward quantification in bulk and simple dosage forms where excipients do not interfere.[6][7]
The following table summarizes the key validation parameters for these three methods based on published experimental data.
| Parameter | RP-HPLC | HPTLC | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation on a column | Chromatographic separation on a plate | Measurement of light absorbance |
| Linearity Range | 0.25 - 400 µg/mL[8][9][10] | 200 - 4000 ng/spot[11] | 2 - 30 µg/mL[6][7] |
| Correlation Coefficient (R²) | > 0.999[8] | > 0.998[5][12] | > 0.999[13][14] |
| Accuracy (% Recovery) | 98 - 100.1%[8] | 98.5 - 101.1% (Multiple Studies)[11][15] | 98.5 - 101.1%[15] |
| Precision (% RSD) | < 2%[8][9] | < 2%[11] | < 2%[6] |
| Limit of Detection (LOD) | As low as 0.2 ng/mL[16] | ~170 ng/spot[11] | ~0.45 µg/mL[14] |
| Limit of Quantification (LOQ) | As low as 0.7 ng/mL[16] | ~550 ng/spot[17][11] | ~1.49 µg/mL[14] |
| Specificity | High (Separates from impurities)[8] | Good (Separates from excipients)[17][11] | Moderate (Prone to interference)[15] |
| Analysis Time | ~5 - 10 minutes per sample[8] | Rapid (multiple samples per plate) | Very Rapid (seconds per sample) |
| Cost per Sample | High | Low | Very Low |
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for the analysis of atorvastatin using HPLC, HPTLC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (RP-HPLC) Method
This method is highly specific and accurate for quantifying Atorvastatin in pharmaceutical dosage forms.[8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: Luna C18 column (or equivalent).[8]
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, and potassium dihydrogen phosphate (B84403) buffer.[8] A common composition is a 48:52 (v/v) mixture of water (adjusted to pH 2.0 with ortho-phosphoric acid) and acetonitrile.[10][18]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 246 nm.[8]
-
Sample Preparation: A standard stock solution of atorvastatin is prepared in methanol.[10] For tablet analysis, a powder equivalent to a specific amount of atorvastatin is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration within the linearity range.
-
Validation: The method is validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and system suitability.[8][12] Specificity is confirmed by the absence of interference from excipients at the retention time of atorvastatin, which is approximately 8.25 minutes under these conditions.[8]
High-Performance Thin-Layer Chromatography (HPTLC) Method
This technique is simple, precise, and cost-effective for the simultaneous analysis of multiple samples.[17][11]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Precoated silica (B1680970) gel 60F254 aluminum plates (10 x 10 cm).[17][11]
-
Mobile Phase: A mixture of chloroform, benzene, methanol, and acetic acid in a ratio of 6.0:3.0:1.0:0.1 (v/v/v/v).[17]
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at 250 nm.[17] The Rf value for atorvastatin is typically around 0.5.[11]
-
Validation: The method is validated for linearity, accuracy, precision, and specificity.[17] Specificity is confirmed by observing that excipients in the formulation do not interfere with the atorvastatin peak.[17][11]
UV-Visible Spectrophotometric Method
This is a rapid and economical method for the routine analysis of atorvastatin in bulk and tablet forms.[6][19]
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: Spectroscopic grade methanol is commonly used as the solvent.[19]
-
Wavelength of Maximum Absorbance (λmax): Atorvastatin exhibits maximum absorbance at approximately 244-247 nm.[6][7][19]
-
Sample Preparation: A standard solution is prepared by dissolving a known quantity of atorvastatin standard in methanol.[19] For tablet analysis, an accurately weighed portion of powdered tablets is dissolved in methanol, sonicated, filtered, and diluted to fall within the Beer's law concentration range (e.g., 3-30 µg/ml).[6]
-
Quantification: The absorbance of the sample solution is measured at the λmax against a solvent blank. The concentration is then determined using the calibration curve.
-
Validation: The method is validated for linearity, precision, and accuracy by recovery studies as per ICH guidelines.[6]
Visualizing Analytical Workflows
Diagrams can effectively illustrate complex processes and logical relationships, aiding in the understanding and implementation of analytical methods.
Workflow for Analytical Method Validation
The following diagram outlines the typical sequential workflow for validating an analytical method according to ICH guidelines, ensuring the method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Decision Guide for Method Selection
Choosing the right analytical method is critical. This flowchart provides a logical guide for selecting the most appropriate technique for atorvastatin quality control based on common laboratory requirements.
Caption: Decision tree for selecting an analytical method.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ajpaonline.com [ajpaonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. ajrconline.org [ajrconline.org]
- 7. tsijournals.com [tsijournals.com]
- 8. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]
- 9. Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid | Mediterranean Journal of Chemistry [medjchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pharmatutor.org [pharmatutor.org]
- 12. A Validated Densitometric Method for Analysis of Atorvastatin Calcium and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of the spectrophotometric method for the determination of atorvastatin in tablets by using bromothymol blue | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. globaljournals.org [globaljournals.org]
A Comparative Analysis of Impurity Profiles in Generic Versus Brand-Name Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles of generic and brand-name atorvastatin (B1662188), a widely prescribed medication for the management of hypercholesterolemia. The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that can impact the safety and efficacy of a therapeutic. This document summarizes quantitative data from published studies, details the experimental protocols used for impurity analysis, and visualizes the analytical workflow and the drug's primary signaling pathway.
Data Presentation: Quantitative Impurity Profile
The impurity profile of any drug product can vary depending on the synthetic route, manufacturing process, and storage conditions.[1] Minor differences in these factors between manufacturers of the brand-name drug and various generic versions can lead to variations in the types and levels of impurities present.
While comprehensive, multi-brand comparative studies with quantitative data are limited in the public domain, a study by S. Ertürk, et al. provides valuable insight into the impurity levels found in an atorvastatin bulk drug compared to a generic tablet formulation. The following table summarizes these findings. It is important to note that these values can fluctuate between different batches and manufacturers.
| Impurity Name | Structure | Brand-Name Atorvastatin (Bulk Drug) (% Present) | Generic Atorvastatin (Tablet) (% Present) |
| Desfluoro-atorvastatin | C₃₃H₃₅N₂O₅ | 0.185 | 0.224 |
| Diastereomer-atorvastatin | C₃₃H₃₅FN₂O₅ | 0.207 | 0.186 |
| 3-o-methyl atorvastatin | C₃₄H₃₇FN₂O₅ | 0.290 | 0.338 |
| Lactone-atorvastatin | C₃₃H₃₃FN₂O₄ | 0.122 | 0.100 |
| Diol methyl ester | C₃₄H₃₉FN₂O₆ | Not Detectable | 0.135 |
| Total Impurities | 0.804 | 0.983 |
Experimental Protocols
The identification and quantification of impurities in atorvastatin are primarily performed using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection. The following protocols are representative of the methodologies cited in the literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine quality control of atorvastatin and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS, 250 x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed. A representative mobile phase consists of:
-
Mobile Phase A: A mixture of buffer (e.g., 1.54 g/L ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.0 with glacial acetic acid), acetonitrile (B52724), and tetrahydrofuran (B95107) (70:25:5 v/v/v).[2]
-
Mobile Phase B: A mixture of the same buffer, acetonitrile, and tetrahydrofuran (25:70:5 v/v/v).[2]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 248 nm.[2]
-
Sample Preparation: Tablets are crushed, and a known amount of the powder is dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water). The solution is then filtered before injection into the HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique used for the identification and structural elucidation of unknown impurities and for the sensitive quantification of known impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: The HPLC conditions are often similar to those used for UV detection but may be adapted for compatibility with the MS interface. For example, volatile buffers like ammonium acetate are preferred.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for atorvastatin and its impurities.
-
Mass Analysis:
-
Full Scan Mode: Used for the initial detection and identification of unknown impurities by determining their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): Used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.
-
-
Data Analysis: The mass spectra of the impurities are analyzed to propose their chemical structures.
Mandatory Visualizations
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the comparative analysis of impurities in brand-name and generic atorvastatin tablets.
Caption: Workflow for Comparative Impurity Profiling of Atorvastatin Tablets.
Atorvastatin Signaling Pathway
Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. However, its therapeutic benefits extend beyond lipid-lowering through so-called "pleiotropic effects." These effects are largely attributed to the reduced synthesis of isoprenoid intermediates, which are crucial for the function of small GTP-binding proteins like Rho and Ras. The diagram below illustrates the key signaling pathways modulated by atorvastatin.
Caption: Atorvastatin's Mechanism of Action and Pleiotropic Effects.
References
A Researcher's Guide to Interpreting a Certificate of Analysis for Atorvastatin Acetonide tert-Butyl Ester
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a chemical substance. This guide provides a detailed walkthrough on how to interpret a CoA for Atorvastatin (B1662188) Acetonide tert-Butyl Ester, a key intermediate in the synthesis of the widely used cholesterol-lowering drug, Atorvastatin. We will compare its typical specifications with those of the final active pharmaceutical ingredient (API), Atorvastatin Calcium, and provide insights into the experimental methods used for its characterization.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It is a crucial part of quality control and assurance in the pharmaceutical industry. When you receive a CoA, it is essential to verify that the lot number on the certificate matches the lot number on the product container to ensure the data corresponds to the specific batch you have.[1]
A typical CoA for a pharmaceutical intermediate like Atorvastatin Acetonide tert-Butyl Ester will include the following sections:
-
Product Information: This section contains the product name, chemical name, CAS number, molecular formula, and molecular weight.
-
Physical and Chemical Properties: This includes characteristics such as appearance, melting point, and solubility.
-
Analytical Test Results: This is the core of the CoA, presenting the results of various analytical tests performed on the batch, along with the acceptance criteria (specifications).
-
Dates and Signatures: The CoA will include the date of analysis, the retest date or expiry date, and the signature of an authorized quality control representative.
Interpreting the Analytical Data
The analytical tests listed on a CoA provide quantitative and qualitative data about the identity, purity, and quality of the substance. Below is a summary of the common tests found on a CoA for this compound.
Data Presentation: this compound vs. Atorvastatin Calcium
The following table summarizes the typical specifications for this compound (an intermediate) and compares them with a representative CoA for Atorvastatin Calcium (the final API). This comparison highlights the different quality attributes and regulatory requirements for an intermediate versus a final drug substance.[2][3][4][5][6]
| Test | This compound (Intermediate) | Atorvastatin Calcium (API) | Significance of the Test |
| Appearance | White to Off-White Solid/Powder | White to Off-White Crystalline Powder | A visual inspection to ensure the material is free from foreign particulates and has the expected appearance. |
| Identification by IR | Conforms to Structure | Conforms to Reference Standard | Confirms the functional groups present in the molecule, providing a fingerprint for identification. |
| Identification by ¹H NMR | Conforms to Structure | Conforms to Reference Standard | Provides detailed information about the molecular structure by identifying the chemical environment of hydrogen atoms. |
| Identification by Mass Spec | Conforms to Structure | Conforms to Reference Standard | Confirms the molecular weight and provides information about the molecular structure through fragmentation patterns. |
| Purity by HPLC | ≥95% - ≥99% | ≥98.0% and ≤102.0% (Assay) | Quantifies the amount of the desired compound and detects the presence of impurities. The specification for an API is typically stricter. |
| Water Content | Not always specified | Typically ≤5.5% | The presence of water can affect the stability and reactivity of the compound. |
| Related Compounds/Impurities | Specific impurities may be listed with limits | Strict limits on known and unknown impurities (e.g., single impurity ≤0.25%, total impurities ≤2.0%) | Impurities can affect the safety and efficacy of the final drug product. Regulatory requirements for APIs are much more stringent. |
| Residual Solvents | Not always specified in detail | Conforms to USP <467> or ICH Q3C limits | Limits the amount of residual organic solvents from the manufacturing process, which can be toxic. |
| Enantiomeric Purity | Not always specified | Typically specified with strict limits | For chiral drugs like Atorvastatin, ensures that the correct, therapeutically active stereoisomer is present. |
Experimental Protocols for Key Analytical Tests
Below are detailed methodologies for the key experiments cited in a typical CoA for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and to quantify any related impurities.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). The gradient is programmed to ensure the separation of the main compound from its potential impurities.
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where Atorvastatin and its impurities have significant absorbance, often around 244 nm.
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analysis: The sample solution is injected into the HPLC system. The retention time and peak area of the main peak (this compound) and any impurity peaks are recorded.
-
Calculation: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. The levels of specific impurities are calculated by comparing their peak areas to that of a reference standard of a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Analysis: Both ¹H NMR and ¹³C NMR spectra are acquired.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
-
Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectra are compared to the expected spectrum for the known structure of this compound. The spectrum should be consistent with the assigned structure.
Mass Spectrometry (MS) for Identification
Objective: To confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[7][8][9][10][11]
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, either by direct infusion or via an LC system.
-
Analysis:
-
Full Scan MS: The instrument is set to scan a range of mass-to-charge (m/z) ratios to determine the molecular weight of the compound. For this compound (C₄₀H₄₇FN₂O₅, Molecular Weight: 654.81 g/mol ), a prominent ion corresponding to [M+H]⁺ (m/z 655.8) or other adducts would be expected in positive ion mode.[12]
-
Tandem MS (MS/MS): The molecular ion is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
-
-
Interpretation: The observed molecular weight and fragmentation pattern are compared with the theoretical values for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The sample is scanned with infrared radiation, and the absorbance is measured as a function of wavenumber (cm⁻¹).
-
Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key characteristic peaks for this compound would include:
-
C=O stretching (ester and amide)
-
N-H stretching (amide)
-
Aromatic C-H and C=C stretching
-
C-O stretching (ester and ether)
-
C-F stretching The obtained spectrum is compared to a reference spectrum of a known standard.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for interpreting a Certificate of Analysis for this compound.
Caption: Workflow for the initial review and interpretation of a Certificate of Analysis.
Caption: Relationship between the intermediate, the API, and potential impurities.
Conclusion
Interpreting a Certificate of Analysis for this compound requires a systematic review of the provided data and an understanding of the analytical techniques used. By comparing the specifications for this intermediate with the final API, researchers can appreciate the increasing stringency of quality control as a compound moves through the drug development pipeline. This guide provides the foundational knowledge for researchers to confidently evaluate the quality of their starting materials, ensuring the integrity and success of their research and development efforts.
References
- 1. (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5 | CID 11556506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemoxpharma.com [chemoxpharma.com]
- 3. What Are Intermediates in Pharma | APIs vs Intermediates [simsonpharma.com]
- 4. Welcome to Zenfoldst [zenfoldst.com]
- 5. Difference between API and Pharmaceutical Intermediates [pyglifesciences.com]
- 6. Pharmaceutical Intermediates vs. Active Pharmaceutical Ingredients (API): Key Differences | Infinium HealthCare [infiniumcare.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C40H47FN2O5 | CID 10168503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Atorvastatin Acetonide tert-Butyl Ester: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Atorvastatin Acetonide tert-Butyl Ester, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing protective gloves, clothing, and eye/face protection.[1][2] In case of accidental contact, wash the skin thoroughly with soap and water.[1][3] If inhaled, move the individual to fresh air.[1][3] For eye contact, rinse cautiously with water for several minutes.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, is governed by federal, state, and local regulations.[2] The primary directive is to utilize a licensed hazardous waste disposal company.[3] Evaporation or disposal down the drain is strictly prohibited.[4]
-
Waste Identification and Classification : The first step is to classify the waste. While some sources indicate this compound may not be classified as a hazardous substance, it is crucial to consult your institution's Environmental Health and Safety (EHS) office and local regulations, as classifications can vary.[2] Any material used to clean up spills should also be treated as hazardous waste.[4]
-
Containerization :
-
Labeling :
-
Storage (Satellite Accumulation Area) :
-
Segregation :
-
Store this compound waste separately from incompatible materials. While specific incompatibilities for this compound are not detailed, a general best practice is to segregate chemical waste by type (e.g., flammables, acids, bases).[7]
-
-
Request for Pickup :
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage Volume | 55 gallons | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Maximum SAA Storage Time | Up to 12 months (if accumulation limits are not exceeded) | [8] |
| Container Headspace | At least 1 inch | [7] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Environmental Considerations:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. odu.edu [odu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Atorvastatin - Janusinfo.se [janusinfo.se]
Personal protective equipment for handling Atorvastatin Acetonide tert-Butyl Ester
Safe Handling and Disposal of Atorvastatin Acetonide tert-Butyl Ester
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, emergency first aid measures, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. All PPE should be inspected prior to use.[1]
| Protection Type | Specific Recommendations | Standards & Regulations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or other approved eye protection. | Conforms to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Use proper glove removal technique to avoid skin contact.[1] Wear a lab coat, full-sleeved apron, or other protective clothing.[3][4] | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1][2] |
| Respiratory Protection | Generally not required in well-ventilated areas.[1] For nuisance levels of dust, use a dust mask. | Use type N95 (US) or type P1 (EN 143) dust masks. Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to maintain a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust may form.[1]
2. Handling Procedures:
-
Avoid all contact with skin, eyes, and personal clothing.[3]
-
Minimize dust generation and accumulation.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Keep the container tightly closed when not in use and store it in a cool, dry place.[1][3]
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the substance.[1][3]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][3]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][2][3] If skin irritation occurs, get medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3][4] If eye irritation persists, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3][5]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory for laboratory safety and environmental protection.
Accidental Spill Response
In the event of a spill, follow these steps to contain and clean the area safely.
Waste Disposal Protocol
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Segregation: Collect surplus material and non-recyclable solutions in designated, sealed containers.[1]
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other cleaning materials as hazardous waste in accordance with laboratory practices and local regulations.[1]
-
Professional Disposal: Arrange for a licensed and approved waste disposal company to handle the final disposal of the chemical waste.[1][3][5] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Compliance: Ensure all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[3][6] Do not allow the product to enter drains, waterways, or soil.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
